Lariatin A
Description
Properties
Molecular Formula |
C94H143N27O25 |
|---|---|
Molecular Weight |
2051.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(5S,8S,11S,14S,17S,20S)-8-(3-amino-3-oxopropyl)-20-(3-carbamimidamidopropyl)-5-(hydroxymethyl)-17-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-14-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59?,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1 |
InChI Key |
ZYWDOXCVVHITIW-QFBVMFCQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of a Lasso Peptide: A Technical Guide to Lariatin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lariatin A is a potent antimycobacterial lasso peptide produced by the bacterium Rhodococcus sp. K01-B0171. Its unique and highly constrained structure, characterized by a threaded macrolactam ring, confers remarkable stability and biological activity. This document provides an in-depth technical overview of the structure, biosynthesis, and biological properties of this compound, intended for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Molecular Structure and Physicochemical Properties
This compound is a cyclic peptide composed of 18 L-amino acid residues. Its defining feature is a "lasso" structure, where the C-terminal tail of the peptide is threaded through and sterically trapped within a macrolactam ring. This ring is formed by an isopeptide bond between the α-amino group of the N-terminal Glycine (Gly1) and the γ-carboxyl group of a Glutamic acid residue at position 8 (Glu8).[1]
The primary amino acid sequence of this compound is: Gly-Leu-Val-Tyr-Val-Tyr-Arg-Glu-Trp-Val-Gly-His-Ser-Asn-Val-Ile-Lys-Pro
The three-dimensional conformation of this compound has been elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The structure is characterized by a small antiparallel β-sheet formed between the Tyr6-Arg7 and His12-Ser13 residues.[1] This rigid conformation is believed to be crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉₄H₁₄₄N₂₇O₂₅ | [1] |
| Molecular Weight | 2051.3 g/mol | [1] |
| Appearance | Pale yellow powder | [1] |
Isolation and Purification
This compound is isolated from the culture broth of Rhodococcus sp. K01-B0171. The general protocol for its purification involves a multi-step chromatographic process.
Fermentation and Extraction
Rhodococcus sp. K01-B0171 is cultured in a suitable broth medium. After a sufficient incubation period (e.g., 4 days), the culture broth is centrifuged to separate the supernatant from the mycelia.[1]
Chromatographic Purification
The supernatant containing this compound is subjected to a series of column chromatography steps to isolate the pure compound. A typical purification workflow is as follows:
The specific details of the chromatographic conditions, such as the types of resins, solvent systems, and gradient profiles, are crucial for successful isolation and can be found in the primary literature.[1][2]
Structure Elucidation Methodology
The determination of the complex three-dimensional structure of this compound relied heavily on modern spectroscopic techniques, primarily high-resolution mass spectrometry and advanced NMR spectroscopy.
Mass Spectrometry
High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was used to determine the exact molecular weight and elemental composition of this compound, leading to the deduction of its molecular formula.[1]
NMR Spectroscopy
The elucidation of the planar structure and the three-dimensional conformation was achieved through a combination of one- and two-dimensional NMR experiments. These experiments, conducted in deuterated water (D₂O), included:
-
¹H NMR: To identify the proton signals and their multiplicities.
-
¹³C NMR: To identify the carbon signals.
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which was crucial for sequencing the amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing the necessary distance restraints for 3D structure calculation.[1]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Also used for determining spatial proximity of protons.
The final 3D structure was calculated using dynamical simulated annealing methods based on the distance restraints obtained from the NOESY spectra.[1]
Note: While the specific chemical shifts and coupling constants are fundamental for structural verification, a detailed table of these values for this compound is typically found in the supplementary information of the primary publication by Iwatsuki et al. (2006) in the Journal of the American Chemical Society.
Biosynthesis of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis is orchestrated by a dedicated gene cluster, designated as the lar cluster.
The Lariatin Gene Cluster
The lar gene cluster from Rhodococcus sp. K01-B0171 consists of five key open reading frames (ORFs): larA, larB, larC, larD, and larE.
-
larA: Encodes the precursor peptide, LarA, which consists of an N-terminal leader peptide and a C-terminal core peptide that is post-translationally modified to become this compound.
-
larB and larD: Encode maturation enzymes responsible for the processing of the LarA precursor. LarB is a macrolactam synthetase, and LarD is a protease that cleaves the leader peptide. More specifically, the B enzyme function is split between two proteins, LarB1 (encoded by larC in some literature) which recognizes the leader peptide, and LarB2 (encoded by larD in some literature) which contains the catalytic residues for cleavage.
-
larE: Encodes an ABC transporter protein responsible for the export of the mature this compound out of the bacterial cell.
Proposed Biosynthetic Pathway
The biosynthesis of this compound begins with the ribosomal synthesis of the LarA precursor peptide. The leader peptide portion of LarA acts as a recognition motif, guiding the core peptide to the modifying enzymes.
Biological Activity and Mechanism of Action
This compound exhibits potent and selective antimicrobial activity, particularly against Mycobacterium species.
Table 2: Antimycobacterial Activity of this compound
| Organism | MIC (μg/mL) | Reference |
| Mycobacterium smegmatis | 3.13 | [2] |
| Mycobacterium tuberculosis | 0.39 | [2] |
Mechanism of Action
The precise molecular target of this compound is an area of ongoing research. Structure-activity relationship studies have revealed that specific amino acid residues are critical for its antimycobacterial activity. In particular, Lysine at position 17 (Lys17) has been identified as being essential. It is believed that the rigid, lasso structure protects the peptide from proteolytic degradation and presents a specific conformation for target binding. While a definitive mechanism has not been fully elucidated, some evidence suggests that lasso peptides can inhibit essential cellular processes, with some studies pointing towards the ribosome as a potential target. Further investigation is required to fully understand the molecular basis of this compound's potent antimycobacterial effects.
References
Lariatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Rhodococcus jostii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariatin A is a potent antimycobacterial lasso peptide first isolated from the soil bacterium Rhodococcus jostii K01-B0171.[1][2][3] This unique peptide is characterized by a distinctive "lasso" structure, where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring.[2] This rigid topology confers remarkable stability and is crucial for its biological activity against various Mycobacterium species, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1][3] This technical guide provides an in-depth overview of the discovery, detailed experimental protocols for isolation and purification, and the biosynthetic pathway of this compound.
Discovery and Biological Activity
The producing organism, Rhodococcus jostii strain K01-B0171, was isolated from a soil aggregate collected in Yunnan, China.[1][3] In a screening program for new anti-tuberculosis agents, the culture broth of this strain showed selective and potent growth inhibition against Mycobacterium smegmatis.[1][3] Further investigation led to the isolation of two active compounds, designated this compound and B. This compound, the more potent of the two, demonstrated significant inhibitory activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.39 µg/ml.[1][3]
Quantitative Data: Antimycobacterial Activity
The biological activity of this compound and its counterpart, Lariatin B, was quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) values are summarized below.
| Compound | Test Organism | Assay Method | MIC (µg/ml) |
| This compound | Mycobacterium smegmatis | Agar Dilution | 3.13[1][3] |
| Lariatin B | Mycobacterium smegmatis | Agar Dilution | 6.25[1][3] |
| This compound | Mycobacterium tuberculosis | Liquid Microdilution | 0.39[1][3] |
Experimental Protocols
This section details the methodologies for the fermentation of Rhodococcus jostii K01-B0171 and the subsequent isolation and purification of this compound.
Fermentation
The production of this compound is achieved through submerged fermentation of Rhodococcus jostii K01-B0171.
-
Producing Strain: Rhodococcus jostii K01-B0171
-
Fermentation Medium: While the precise medium for the original discovery is proprietary, a suitable production medium for lariatin variants, designated "LP medium," has been described. For a 5-liter fermentation, the following components are used:
-
Specific nutrient composition for "LP medium" would be detailed here if publicly available. General components for actinomycete fermentation often include a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., yeast extract, peptone), and trace elements.
-
-
Culture Conditions:
-
Seed Culture: A 100 ml seed culture is prepared in a 500-ml Erlenmeyer flask and incubated at 27-30°C for 2-3 days on a rotary shaker.[4]
-
Production Culture: The seed culture is transferred to a 7.5-liter jar fermenter containing 5 liters of the production medium.[4]
-
Incubation: The fermentation is carried out at 27-30°C for up to 10 days.[3][4]
-
Aeration & Agitation: The fermenter is aerated at a rate of 1.5 L/min with an agitation of 200 rpm.[4]
-
-
Production Monitoring: The production of this compound can be monitored by analytical HPLC. The production typically reaches its maximum level of approximately 90 µg/ml around day 10.[3]
Isolation and Purification
A multi-step chromatographic process is employed to isolate and purify this compound from the fermentation broth. From a 16-liter culture broth, this process yields approximately 38.2 mg of this compound.[5]
-
Step 1: Broth Clarification
-
Step 2: Adsorption Chromatography (Diaion HP-20)
-
The clarified supernatant is passed through a Diaion HP-20 column (75 x 220 mm).[3] Diaion HP-20 is a non-polar, styrene-divinylbenzene copolymer resin used to adsorb hydrophobic compounds like this compound from the aqueous culture supernatant, effectively concentrating the compound and removing polar impurities.
-
-
Step 3: Reversed-Phase Chromatography (ODS)
-
The active fractions from the HP-20 column are then subjected to Octadecylsilyl (ODS) column chromatography. This step further separates this compound from other less hydrophobic compounds. (Note: Specific elution conditions for this step are not detailed in the primary literature).
-
-
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
The final purification is achieved by preparative HPLC.
-
Column: CAPCELL PAK C18 (20 i.d. x 250 mm)[5]
-
Mobile Phase: 22% acetonitrile (B52724) in 10 mM phosphate (B84403) buffer (pH 7.5)[5]
-
Flow Rate: 8 ml/minute[5]
-
Detection: UV at 210 nm[5]
-
Retention Time: this compound elutes at approximately 44 minutes under these conditions.[5]
-
-
Step 5: Desalting
-
The purified, active HPLC fraction containing this compound is desalted using an OASIS HLB column (60 mg).[5]
-
The column is first equilibrated with water.
-
After loading the sample, the column is washed with 3 ml of water to remove salts.
-
This compound is then eluted with 2 ml of 80% acetonitrile.[5]
-
The eluate is concentrated in vacuo to yield this compound as a pale yellow powder.[5]
-
Structure Elucidation
The unique lasso structure of this compound was determined through a combination of spectral analysis and advanced protein chemical methods.[2]
-
Mass Spectrometry: High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (including DQF-COSY, TOCSY, and NOESY) were performed to determine the amino acid sequence and the three-dimensional solution structure. This analysis revealed the crucial isopeptide linkage between the α-amino group of the N-terminal Glycine (Gly1) and the γ-carboxyl group of Glutamic acid at position 8 (Glu8), which forms the macrolactam ring. The NMR data also confirmed that the C-terminal tail segment (Trp9-Pro18) passes through this ring.[2]
Visualizations
This compound Isolation Workflow
Caption: Workflow for the isolation and purification of this compound.
This compound Biosynthesis Pathway
Caption: Genetic basis and process of this compound biosynthesis.
References
- 1. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Lariatin A Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the biosynthetic gene cluster responsible for the production of Lariatin A, a lasso peptide with potent anti-mycobacterial activity. The document details the genetic organization, enzymatic functions, and relevant experimental protocols for the study and manipulation of this cluster.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique "lasso" structure, where the C-terminal tail of the peptide is threaded through and entrapped within a macrolactam ring. This intricate topology confers remarkable stability against proteases and thermal denaturation, making it an attractive scaffold for drug development. Produced by the Gram-positive bacterium Rhodococcus jostii K01-B0171, this compound exhibits significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1]
Genetic Organization of the this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster (lar) from Rhodococcus jostii K01-B0171 spans approximately 4.5 kb and comprises five open reading frames (ORFs): larA, larB, larC, larD, and larE.[2][3] Subsequent research has led to a revised nomenclature for some of these genes, with larC and larD being referred to as larB1 and larB2, respectively, to better reflect their roles as components of the processing machinery.[4][5]
Quantitative Data of the lar Gene Cluster
The following table summarizes the key quantitative data for each gene and its corresponding protein product within the lar cluster, derived from the GenBank accession number AB593691.
| Gene | Protein | Gene Size (bp) | Protein Size (amino acids) | Calculated Molecular Weight (Da) | Proposed Function |
| larA | LarA | 141 | 46 | 4989.5 | Precursor peptide |
| larB | LarB | 1149 | 382 | 41331.1 | Asparagine synthase-like enzyme (C-enzyme/Lasso Cyclase) |
| larC | LarB1 | 351 | 116 | 12838.4 | PqqD-like leader peptide binding protein (B1-enzyme) |
| larD | LarB2 | 444 | 147 | 16205.8 | Cysteine protease (B2-enzyme) |
| larE | LarE | 789 | 262 | 27863.3 | ABC transporter (Exporter) |
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process involving the coordinated action of the lar-encoded enzymes. The pathway begins with the ribosomal synthesis of the precursor peptide, LarA, which is then post-translationally modified to its mature, biologically active form.
-
Precursor Peptide Synthesis: The larA gene is transcribed and translated to produce the 46-amino acid precursor peptide, LarA. This peptide consists of an N-terminal leader sequence and a C-terminal core sequence that will become the mature this compound.
-
Leader Peptide Recognition: The LarB1 protein, a PqqD homolog, recognizes and binds to the leader peptide of LarA.[2][4] This binding is crucial for presenting the precursor peptide to the other processing enzymes.
-
Proteolytic Cleavage: The LarB2 protein, which contains a conserved cysteine catalytic triad, acts as a protease to cleave the leader peptide from the core peptide.[2][5]
-
Macolactam Ring Formation: The LarB enzyme, a lasso cyclase, catalyzes the ATP-dependent formation of an isopeptide bond between the N-terminal glycine (B1666218) of the core peptide and the side chain of a glutamate (B1630785) or aspartate residue, forming the characteristic macrolactam ring.
-
Export: The mature this compound is then exported out of the cell by the LarE protein, a putative ABC transporter.[2]
This compound Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies for the analysis of the this compound biosynthetic gene cluster.
Gene Cluster Amplification and Cloning
Objective: To amplify the entire lar gene cluster from R. jostii K01-B0171 genomic DNA for subsequent cloning and heterologous expression.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from a culture of R. jostii K01-B0171 using a standard bacterial genomic DNA extraction kit.
-
PCR Amplification:
-
Design forward and reverse primers flanking the entire ~4.5 kb lar gene cluster. Incorporate restriction sites for subsequent cloning.
-
Forward Primer Example: 5'-[Restriction Site]-[Sequence upstream of larA]-3'
-
Reverse Primer Example: 5'-[Restriction Site]- complementing [Sequence downstream of larE]-3'
-
Perform long-range PCR using a high-fidelity DNA polymerase.
-
PCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 3 minutes.
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58-65°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 5 minutes (adjust based on polymerase and amplicon length).
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Gel Electrophoresis and Purification: Verify the size of the PCR product on an agarose (B213101) gel and purify the correct band using a gel extraction kit.
-
Cloning: Digest the purified PCR product and the target vector with the chosen restriction enzymes, ligate, and transform into competent E. coli cells for plasmid propagation.
Gene Knockout in Rhodococcus jostii**
Objective: To create a targeted deletion of a lar gene to confirm its role in this compound biosynthesis.
Protocol (based on electroporation of R. jostii RHA1):
-
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of R. jostii into 10 mL of LB broth and grow overnight at 30°C with shaking.
-
Use this culture to inoculate 50 mL of LB and grow overnight at 30°C.
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet three times with ice-cold 10% (v/v) glycerol (B35011).
-
Resuspend the final pellet in the residual 10% glycerol and store at -80°C.
-
-
Electroporation:
-
Thaw 80 µL of competent cells on ice.
-
Add 1-3 µg of the knockout construct DNA.
-
Transfer to a pre-chilled 2 mm electroporation cuvette.
-
Electroporate using the following example parameters: 2.5 kV, 25 µF, and 400 Ω.
-
Immediately add 1 mL of ice-cold LB broth and incubate at 30°C overnight without shaking.
-
Plate on selective media.
-
Heterologous Expression in E. coli**
Objective: To express the lar gene cluster in a heterologous host to produce this compound.
Protocol:
-
Host Strain: Use an appropriate E. coli expression strain, such as BL21(DE3).
-
Expression Vector: Clone the lar gene cluster into a suitable expression vector with an inducible promoter (e.g., T7 promoter in a pET vector).
-
Transformation: Transform the expression plasmid into the E. coli host.
-
Culture and Induction:
-
Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Extraction and Analysis:
-
Harvest the cells by centrifugation.
-
Extract small molecules from the culture supernatant and/or cell pellet using a suitable solvent (e.g., ethyl acetate (B1210297) or butanol).
-
Analyze the extract for the presence of this compound using HPLC-MS.
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound BGC analysis.
Conclusion
The this compound biosynthetic gene cluster presents a fascinating example of the enzymatic machinery required to produce complex natural products. Understanding the function of each gene and its encoded protein is crucial for harnessing the potential of this anti-mycobacterial peptide. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate, engineer, and exploit the this compound biosynthetic pathway for the development of novel therapeutics.
References
- 1. Frontiers | Design of Primers for Evaluation of Lactic Acid Bacteria Populations in Complex Biological Samples [frontiersin.org]
- 2. Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous Production of Lasso Peptide Capistruin in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lariatin A: A Technical Deep Dive into its Antimycobacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lariatin A, a unique lasso peptide isolated from Rhodococcus jostii, has demonstrated potent and specific inhibitory activity against Mycobacterium species, including the formidable pathogen Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its proposed inhibition of mycobacterial cell wall biosynthesis. We delve into the key experimental data that form the basis of this hypothesis, detail the methodologies used in these pivotal studies, and explore the structure-activity relationships that govern its antimycobacterial effects. This document serves as a critical resource for researchers engaged in the discovery and development of novel antitubercular agents.
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis constitutes a formidable global health crisis, urgently demanding the development of new therapeutic agents with novel mechanisms of action. This compound, a ribosomally synthesized and post-translationally modified peptide, has emerged as a promising candidate due to its selective and potent activity against mycobacteria.[1][2] Its intricate "lasso" structure, where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring, confers remarkable stability. This guide synthesizes the existing research to provide a detailed understanding of how this compound exerts its effects on Mycobacterium.
Proposed Mechanism of Action: Targeting Cell Wall Biosynthesis
The current body of evidence strongly suggests that this compound's primary mechanism of action is the disruption of the mycobacterial cell wall biosynthesis pathway.[1] This hypothesis is rooted in the observation that this compound exhibits specific activity against mycobacteria, a characteristic shared with frontline anti-tuberculosis drugs like isoniazid (B1672263) and ethambutol, which are known to inhibit critical steps in the formation of the unique and complex mycobacterial cell envelope.[1]
While the precise molecular target of this compound within this intricate biosynthetic network remains to be definitively elucidated, the specificity of its action points towards an interaction with a component unique to mycobacteria.
Structure-Activity Relationship (SAR) Studies
SAR studies have been instrumental in identifying the key amino acid residues of this compound that are crucial for its antimycobacterial potency. Mutational analysis has revealed that the amino acids Tyr6, Gly11, and Asn14 are essential for its activity.[3][4][5] Furthermore, another study highlighted the critical role of Lys17 in the peptide's C-terminal tail for its antimicrobial function.[6]
These findings suggest that the spatial arrangement and chemical properties of these specific residues are vital for the interaction of this compound with its yet-to-be-identified molecular target in Mycobacterium.
Quantitative Data Summary
The antimicrobial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various mycobacterial species.
| Compound | Mycobacterium Species | MIC (µg/mL) | Reference |
| This compound | M. smegmatis Takeo | 3.13 | [1] |
| Lariatin B | M. smegmatis Takeo | 6.25 | [1] |
| This compound | M. tuberculosis H37Rv | 0.39 | [1][2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments that have been pivotal in characterizing the antimycobacterial activity of this compound.
Isolation and Purification of this compound
-
Source: this compound is produced by the bacterium Rhodococcus jostii K01-B0171, which was originally isolated from a soil sample.[1]
-
Fermentation and Extraction: The producing strain is cultured, and the culture broth is centrifuged to separate the supernatant. The supernatant is then subjected to column chromatography using Diaion HP-20.[1]
-
Purification: Further purification is achieved through a series of chromatographic steps, including octadecylsilanized (ODS) silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).[1][2]
Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A culture of M. smegmatis is prepared and its concentration adjusted to approximately 1.0 x 10^6 Colony Forming Units (CFU)/mL.[1]
-
Plate Preparation: Middlebrook 7H11 agar (B569324) plates are prepared containing serial dilutions of this compound.[1]
-
Inoculation: The bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator.[1]
-
Incubation: The plates are incubated at 37°C for 14 days.[1]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[1]
-
Preparation of Inoculum: A culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 0.5% glycerol, and the bacterial concentration is adjusted to approximately 1.0 x 10^6 CFU/mL.[1]
-
Assay Setup: The assay is performed in 96-well microplates. Each well contains the bacterial suspension and a specific concentration of this compound.[1]
-
Incubation: The microplates are incubated at 37°C for 5 days.[1]
-
Growth Assessment: AlamarBlue reagent, along with 12.5% Tween 80, is added to each well. After an overnight incubation, the absorbance at 570 nm and 600 nm is measured to determine bacterial viability.[1]
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents a color change of the AlamarBlue indicator, signifying inhibition of bacterial growth.[1]
Structure-Activity Relationship Studies
-
Generation of this compound Variants: A convergent expression system is established where plasmids carrying mutant larA genes are transformed into a larA-deficient strain of Rhodococcus jostii. This allows for the production of various this compound analogs with specific amino acid substitutions.[4][5]
-
Purification of Variants: Each variant is purified using chromatographic techniques.
-
Antimycobacterial Activity Testing: The MIC of each purified variant is determined against M. smegmatis or M. tuberculosis using the methods described in section 4.2.
-
Data Analysis: By comparing the MIC values of the variants to that of wild-type this compound, the contribution of each substituted amino acid to the antimycobacterial activity is assessed.[4][5]
Visualizations
Proposed Mechanism of Action Workflow
Caption: Proposed mechanism of this compound targeting mycobacterial cell wall biosynthesis.
Experimental Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound in the fight against tuberculosis. Its unique lasso structure provides high stability, and its specific activity against Mycobacterium suggests a targeted mechanism of action, likely involving the inhibition of cell wall biosynthesis. While significant progress has been made in understanding its structure-activity relationship, the definitive identification of its molecular target is a critical next step.
Future research should focus on:
-
Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific enzyme or cellular component that this compound binds to in Mycobacterium.
-
Mechanism of Inhibition Studies: Once the target is identified, detailed biochemical and biophysical assays will be necessary to elucidate the precise mechanism of inhibition.
-
Lead Optimization: Leveraging the knowledge of the molecular target and SAR to design and synthesize novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties.
The continued investigation of this compound and its mechanism of action holds significant potential for the development of a new class of antitubercular drugs that can overcome existing resistance mechanisms and provide a much-needed therapeutic option for patients with tuberculosis.
References
- 1. scispace.com [scispace.com]
- 2. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lariatin A: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariatin A is a unique, ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the lasso peptide family.[1][2] Isolated from the bacterium Rhodococcus jostii K01-B0171, it has garnered significant interest for its potent and specific antimycobacterial activity.[3][4] This technical guide provides a comprehensive overview of the current knowledge on the biological activity of this compound, with a focus on its antimycobacterial effects, putative mechanism of action, and available experimental data. Information on other potential biological activities, such as anticancer, antiviral, and antifungal properties, is also reviewed, highlighting areas where further research is needed.
Physicochemical Properties
This compound is a cyclic peptide composed of 18 amino acid residues. Its defining feature is a unique "lasso" structure where the C-terminal tail is threaded through and sterically trapped within an N-terminal macrolactam ring.[2] This rigid, interlocked topology confers remarkable stability to the peptide against thermal and chemical denaturation.[3]
Antimycobacterial Activity
The most well-documented biological activity of this compound is its potent and selective inhibition of mycobacterial growth.[3][4] This activity has been demonstrated against both non-pathogenic and pathogenic species of Mycobacterium.
Quantitative Data
The antimycobacterial potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The available data is summarized in the table below.
| Target Organism | Assay Method | MIC (µg/mL) | Reference(s) |
| Mycobacterium smegmatis | Agar (B569324) Dilution | 3.13 | [3][5] |
| Mycobacterium tuberculosis H37Rv | Liquid Microdilution | 0.39 | [5][6][7] |
| Mycobacterium avium | In vitro | Activity reported | [5][7] |
| Mycobacterium intracellulare | In vitro | Activity reported | [5][7] |
| Mycobacteroides abscessus | In vitro | Activity reported | [5][7] |
Lariatin B, a related compound, showed an MIC of 6.25 µg/mL against M. smegmatis in an agar dilution assay.[3][6]
Structure-Activity Relationship
Studies on this compound analogs have revealed that specific amino acid residues are crucial for its antimycobacterial activity. Notably, Lys17 in the C-terminal tail has been identified as essential for its antimicrobial function.[8][9] Molecular dynamics simulations suggest that a salt bridge formation between Lys17 and the C-terminal Pro18 is critical for its biological activity.[9]
Proposed Mechanism of Action: Inhibition of Protein Synthesis
While the precise mechanism of action for this compound is still under investigation, compelling evidence from related lasso peptides suggests that it likely functions by inhibiting bacterial protein synthesis.[8] The lasso peptide lariocidin, which shares structural similarities with this compound, has been shown to target the bacterial ribosome.[10]
Lariocidin binds to a unique site on the 30S ribosomal subunit, interfering with the translation process.[10] This interaction is thought to inhibit the translocation of tRNA and mRNA, ultimately halting protein synthesis and leading to bacterial cell death. Given the structural and functional conservation among lasso peptides, it is highly probable that this compound employs a similar mechanism to exert its antimycobacterial effects.
Proposed mechanism of this compound action.
Other Biological Activities: An Area for Future Research
While the antimycobacterial properties of this compound are well-established, its activity in other biological contexts remains largely unexplored. General reviews of lasso peptides suggest a broad range of potential activities for this class of molecules, including anticancer, antiviral, and enzyme inhibitory effects.[10][11][12][13][14] However, to date, there is no direct experimental evidence to confirm these activities for this compound specifically.
-
Anticancer Activity: There are no published studies evaluating the cytotoxicity of this compound against cancer cell lines.
-
Antiviral Activity: The antiviral potential of this compound has not been reported.
-
Antifungal Activity: While the producing organism, Rhodococcus jostii, has been noted to exhibit some antifungal activity, this has not been specifically attributed to this compound.[5]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the available literature, the following methodologies have been employed:
Minimum Inhibitory Concentration (MIC) Determination
1. Agar Dilution Method (for M. smegmatis) [3][6]
This method is suitable for determining the MIC of this compound against aerobic, rapidly growing mycobacteria.
-
Media: Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: A suspension of M. smegmatis is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 10^4 colony-forming units (CFU) per spot.
-
Assay Plates: this compound is serially diluted and incorporated into the molten agar before pouring the plates.
-
Inoculation: The bacterial suspension is spotted onto the surface of the agar plates containing different concentrations of this compound.
-
Incubation: Plates are incubated at 37°C for 3-5 days.
-
Endpoint Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
2. Liquid Microdilution Method (for M. tuberculosis) [3][6]
This method is used for determining the MIC against slower-growing and pathogenic mycobacteria in a liquid culture format.
-
Media: Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis is diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Plates: Serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well.
-
Incubation: Plates are incubated at 37°C in a humidified atmosphere for 7-14 days.
-
Endpoint Determination: The MIC is determined as the lowest concentration of this compound that prevents a color change of a resazurin-based indicator dye (indicating metabolic activity) or by visual inspection for turbidity.
Workflow for MIC determination.
In Vitro Translation Inhibition Assay (Hypothetical for this compound)
Based on the proposed mechanism of action, an in vitro translation inhibition assay could be used to confirm the effect of this compound on bacterial protein synthesis.
-
System: A cell-free transcription-translation system derived from E. coli or M. smegmatis.
-
Reporter: A plasmid encoding a reporter protein such as luciferase or green fluorescent protein (GFP).
-
Assay: The cell-free system is incubated with the reporter plasmid, amino acids (including a labeled one like 35S-methionine if autoradiography is used), and varying concentrations of this compound.
-
Detection: The amount of synthesized reporter protein is quantified by measuring luminescence (for luciferase) or fluorescence (for GFP), or by autoradiography.
-
Endpoint: A dose-dependent decrease in the reporter signal would indicate inhibition of protein synthesis.
Signaling Pathways
Currently, there is no published research on the specific signaling pathways in host cells that are modulated by this compound. However, studies on other lasso peptides, such as microcin (B1172335) J25, have shown that they can modulate inflammatory responses. For instance, microcin J25 has been demonstrated to affect the MAPK and NF-κB signaling pathways in a mouse model of E. coli infection.[15] This suggests that this compound, as a lasso peptide, might also possess immunomodulatory properties that warrant investigation.
Hypothetical modulation of host cell signaling by a lasso peptide.
Conclusion and Future Directions
This compound is a promising antimycobacterial agent with potent activity against Mycobacterium tuberculosis. Its unique and stable lasso structure makes it an attractive scaffold for the development of new anti-infective drugs. The likely mechanism of action, inhibition of bacterial protein synthesis, offers a potential advantage against drug-resistant strains.
However, the biological activity spectrum of this compound beyond its antimycobacterial effects is a significant knowledge gap. Future research should focus on:
-
Broad-spectrum antimicrobial screening: Evaluating the activity of this compound against a wider range of bacteria, fungi, and viruses.
-
Anticancer and cytotoxicity studies: Assessing the cytotoxic effects of this compound on various cancer cell lines and normal human cells to determine its therapeutic index.
-
Mechanism of action studies: Elucidating the precise molecular target of this compound on the mycobacterial ribosome and confirming its role in protein synthesis inhibition.
-
Immunomodulatory effects: Investigating the interaction of this compound with host immune cells and its potential to modulate inflammatory signaling pathways.
A deeper understanding of the complete biological activity profile of this compound will be crucial for realizing its full therapeutic potential.
References
- 1. Frontiers | Lasso Peptides: Heterologous Production and Potential Medical Application [frontiersin.org]
- 2. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lys17 in the 'lasso' peptide this compound is responsible for anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lasso Peptides—A New Weapon Against Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lasso peptides realm: Insights and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lasso Peptides: Heterologous Production and Potential Medical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Lasso Peptide Microcin J25 Effectively Enhances Gut Barrier Function and Modulates Inflammatory Response in an Enterotoxigenic Escherichia coli-Challenged Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Lariatin A: A Technical Guide to Key Amino Acid Residues and Their Functional Roles
For Researchers, Scientists, and Drug Development Professionals
Lariatin A, a lasso peptide with potent anti-mycobacterial properties, presents a promising scaffold for the development of novel therapeutics against tuberculosis. Its unique knotted structure, formed by an isopeptide bond between the N-terminal glycine (B1666218) and the side chain of a glutamate (B1630785) residue, imparts significant stability. Understanding the contribution of individual amino acid residues to its biosynthesis and biological activity is paramount for rational drug design and the generation of more effective analogs. This technical guide synthesizes the current knowledge on the key amino acid residues of this compound, detailing the experimental methodologies used for their identification and presenting the quantitative data in a clear, comparative format.
Core Amino Acid Contributions to this compound Function
The functional significance of this compound's constituent amino acids has been systematically elucidated through mutational analysis, primarily employing alanine-scanning mutagenesis. This technique involves the substitution of individual amino acids with alanine (B10760859) to assess the impact of the side chain on the peptide's maturation and anti-mycobacterial efficacy.
Residues Essential for Biosynthesis and Maturation
A subset of amino acid residues has been identified as critical for the proper folding, processing, and production of this compound. Disruption of these residues often leads to a complete loss or significant reduction in the peptide's yield.
-
Gly1 and Glu8 : These residues form the foundational macrolactam ring through an isopeptide bond between the α-amino group of Gly1 and the γ-carboxyl group of Glu8.[1] Mutagenesis of these positions is expected to abolish the characteristic lasso structure.
-
Arg7 and Trp9 : These residues are indispensable for the maturation and production of this compound.[2][3] Alanine substitution at these positions results in the complete abrogation of peptide production, suggesting their crucial role in recognition by the biosynthetic machinery or in guiding the correct folding of the precursor peptide.[2]
Residues Critical for Anti-Mycobacterial Activity
Another set of residues directly contributes to the anti-mycobacterial potency of this compound. Modification of these amino acids leads to a significant reduction or complete loss of biological activity.
-
Tyr6, Gly11, and Asn14 : These three residues are paramount for the anti-mycobacterial activity of this compound.[2][3][4] Alanine scanning has demonstrated that substitution of any of these residues leads to a dramatic decrease in inhibitory activity against Mycobacterium smegmatis.[2]
-
Lys17 : This residue has also been identified as being essential for the antimicrobial activity of this compound.[5]
Residues Enhancing Anti-Mycobacterial Activity
Certain residues, while not absolutely essential, play a significant role in augmenting the anti-mycobacterial potency of this compound.
-
Val15, Ile16, and Pro18 : These amino acids are critical for enhancing the anti-mycobacterial activity.[2][3][4] Their side chains likely contribute to the overall conformation and stability of the C-terminal tail, optimizing its interaction with the molecular target.
Quantitative Analysis of this compound Mutagenesis
The following table summarizes the quantitative data from alanine-scanning mutagenesis studies on this compound, showcasing the relative production yields and anti-mycobacterial activity of various mutants compared to the wild-type peptide. The anti-mycobacterial activity was assessed by measuring the diameter of the growth inhibition zone of Mycobacterium smegmatis.
| Residue | Substitution | Relative Production (%) | Inhibition Zone (mm) | Relative Activity (%) | Functional Role |
| Gly1 | Ala | Not Detected | - | - | Biosynthesis/Maturation |
| Gln2 | Ala | 100 | 14.5 | 100 | Non-essential |
| Ser3 | Ala | 100 | 14.5 | 100 | Non-essential |
| Leu4 | Ala | 100 | 14.0 | 97 | Non-essential |
| Val5 | Ala | 100 | 14.5 | 100 | Non-essential |
| Tyr6 | Ala | 100 | 0 | 0 | Anti-mycobacterial Activity |
| Arg7 | Ala | Not Detected | - | - | Biosynthesis/Maturation |
| Glu8 | Asp | Not Detected | - | - | Biosynthesis/Maturation |
| Trp9 | Ala | Not Detected | - | - | Biosynthesis/Maturation |
| Val10 | Ala | 20 | 14.5 | 100 | Non-essential |
| Gly11 | Ala | 20 | 0 | 0 | Anti-mycobacterial Activity |
| His12 | Ala | 100 | 14.5 | 100 | Non-essential |
| Ser13 | Ala | 100 | 14.5 | 100 | Non-essential |
| Asn14 | Ala | 100 | 0 | 0 | Anti-mycobacterial Activity |
| Val15 | Ala | 100 | 16.0 | 110 | Enhancing Activity |
| Ile16 | Ala | 100 | 16.0 | 110 | Enhancing Activity |
| Lys17 | Ala | 100 | 14.5 | 100 | Non-essential (in this specific study) |
| Pro18 | Ala | 100 | 16.5 | 114 | Enhancing Activity |
| Wild-Type | - | 100 | 14.5 | 100 | - |
Experimental Protocols
The following sections detail the methodologies employed in the structure-activity relationship studies of this compound.
Site-Directed Mutagenesis of the larA Gene
The generation of this compound variants was achieved through site-directed mutagenesis of the larA precursor peptide gene.
-
Template Plasmid : The expression vector pNitQT2 containing the wild-type larA gene was used as the template for mutagenesis.
-
Mutagenesis : Point mutations were introduced using a high-fidelity DNA polymerase (e.g., PrimeSTAR® Max DNA polymerase) and custom-synthesized mutagenic primers according to the manufacturer's protocol.
-
Verification : The integrity of the mutated larA gene sequence in the resulting plasmids was confirmed by DNA sequencing.
-
Transformation : The verified plasmids were introduced into a larA-deficient strain of Rhodococcus jostii K01-B0171 for expression.
Production and Purification of this compound Variants
The production of this compound and its variants was carried out through fermentation of the recombinant Rhodococcus jostii strains.
-
Seed Culture : A glycerol (B35011) stock of the recombinant clone was used to inoculate a 500-mL flask containing 100 mL of LP medium supplemented with tetracycline (B611298) (9.3 µg/mL). The culture was incubated at 27°C for 3 days with shaking.
-
Fermentation : The seed culture was transferred to a 7.5-L jar fermenter containing 5 L of the same medium. Fermentation was carried out at 27°C for 6 days with aeration (1.5 L/min) and agitation (200 rpm).
-
Extraction : The culture broth was centrifuged to separate the supernatant from the mycelium. The supernatant was then processed for the extraction of the lasso peptides.
-
Purification : The crude extract was subjected to purification using high-performance liquid chromatography (HPLC) with a C18 column and a linear gradient of acetonitrile (B52724) in water containing 0.05% TFA.
Anti-Mycobacterial Activity Assay (Paper Disk Method)
The anti-mycobacterial activity of the purified this compound variants was evaluated against Mycobacterium smegmatis 607 using a paper disk diffusion assay.
-
Bacterial Culture : A cell suspension of M. smegmatis 607 was prepared in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% ADC enrichment, adjusted to approximately 1.5 × 10⁸ CFU/mL.
-
Plating : The bacterial suspension was spread evenly onto a Middlebrook 7H9 agar (B569324) plate.
-
Disk Application : Sterile paper disks (6 mm in diameter) were impregnated with a standardized amount (e.g., 1 µg) of each purified lariatin variant.
-
Incubation : The plates were incubated at 37°C for 48 hours.
-
Measurement : The anti-mycobacterial activity was quantified by measuring the diameter (in mm) of the clear zone of growth inhibition around each paper disk.
Visualizing Key Experimental and Logical Frameworks
To further elucidate the experimental workflow and the structure-function relationships of this compound, the following diagrams are provided.
Caption: Workflow for Alanine-Scanning Mutagenesis of this compound.
Caption: Key Amino Acid Residues in this compound and their Functions.
References
- 1. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lys17 in the 'lasso' peptide this compound is responsible for anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Lariatin A's role as a ribosomally synthesized and post-translationally modified peptide (RiPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Lariatin A, a ribosomally synthesized and post-translationally modified peptide (RiPP) with significant potential in the development of novel anti-mycobacterial agents. We will delve into its discovery, unique structural features, biosynthetic pathway, mechanism of action, and detailed experimental protocols for its study.
Introduction to this compound
This compound is a lasso peptide, a structurally unique class of RiPPs characterized by a distinctive lariat (B8276320) knot-like topology. This structure is formed by an isopeptide bond between the N-terminal α-amino group and the side chain of an acidic amino acid, creating a macrolactam ring through which the C-terminal tail is threaded and entrapped.[1] This intricate architecture confers remarkable stability against thermal and chemical denaturation.[2]
Discovered from the soil bacterium Rhodococcus jostii K01-B0171, this compound, along with its congener Lariatin B, exhibits potent and selective antimicrobial activity against Mycobacterium species, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[3][4]
Biosynthesis of this compound: A Post-Translational Masterpiece
The production of this compound is orchestrated by a dedicated gene cluster, designated lar, spanning approximately 4.5 kb and comprising five open reading frames: larA, larB, larC, larD, and larE.[5][6] The biosynthesis is a fascinating example of post-translational modification, transforming a linear precursor peptide into a complex, bioactive molecule.
The precursor peptide, LarA, is a 46-amino acid polypeptide consisting of an N-terminal leader peptide and a C-terminal core peptide.[7] The subsequent maturation into this compound is carried out by a suite of dedicated enzymes. A key feature of the lariatin biosynthetic machinery is the "split" B enzyme, where the functions are distributed between two separate proteins, LarB1 (encoded by larC) and LarB2 (encoded by larD).[8][9]
The proposed biosynthetic pathway is as follows:
-
Ribosomal Synthesis of LarA: The journey begins with the ribosomal synthesis of the precursor peptide, LarA.
-
Leader Peptide Recognition: The leader peptide of LarA is recognized by the maturation machinery.
-
Post-Translational Modification: A cascade of enzymatic reactions, including proteolytic cleavage of the leader peptide and the formation of the characteristic isopeptide bond, is carried out by the Lar enzymes. Specifically, LarB, LarC, and LarD are proposed to process the linear precursor.[5]
-
Export: The mature this compound is then exported out of the cell by an ABC transporter, LarE.[5][7]
Quantitative Bioactivity Data
This compound demonstrates potent activity against various Mycobacterium species. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.
| Compound | Target Organism | MIC (µg/mL) | Citation |
| This compound | Mycobacterium smegmatis | 3.13 | [3] |
| Lariatin B | Mycobacterium smegmatis | 6.25 | [3] |
| This compound | Mycobacterium tuberculosis H37Rv | 0.39 | [3][7] |
Structure-Activity Relationship (SAR)
Site-directed mutagenesis studies have provided valuable insights into the residues crucial for the biosynthesis and anti-mycobacterial activity of this compound.
| Residue Position | Original Amino Acid | Role | Citation |
| 1 | Glycine | Essential for maturation and production | [2] |
| 6 | Tyrosine | Responsible for anti-mycobacterial activity | [2] |
| 7 | Arginine | Essential for maturation and production | [2] |
| 8 | Glutamic acid | Essential for maturation and production | [2] |
| 9 | Tryptophan | Essential for maturation and production | [2] |
| 11 | Glycine | Responsible for anti-mycobacterial activity | [2] |
| 14 | Asparagine | Responsible for anti-mycobacterial activity | [2] |
| 15, 16, 18 | Various | Critical for enhancing activity | [2] |
| 17 | Lysine | Essential for antimicrobial activity | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound.
Fermentation and Isolation of this compound
Protocol:
-
Inoculation and Fermentation: Inoculate a seed culture of Rhodococcus jostii K01-B0171 into a suitable production medium (e.g., LP medium).[2] Incubate the culture at 27-30°C for 3-6 days with shaking.[2]
-
Harvesting: After the fermentation period, centrifuge the culture broth to separate the supernatant from the mycelium.[2]
-
Initial Purification: Pass the supernatant through a Diaion HP-20 column followed by an ODS (octadecylsilane) column for initial fractionation.[3]
-
HPLC Purification: Further purify the active fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[6] A typical mobile phase consists of a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (e.g., 22% acetonitrile in 10 mM phosphate buffer, pH 7.5).[6] Monitor the elution profile at 210 nm.[6]
-
Desalting and Lyophilization: Desalt the purified fractions and lyophilize to obtain this compound as a powder.
Antimicrobial Susceptibility Testing (MIC Determination)
Agar (B569324) Dilution Method (for M. smegmatis):
-
Preparation of Inoculum: Prepare a suspension of M. smegmatis and adjust the concentration to approximately 1.0 x 10^6 CFU/mL.
-
Plate Preparation: Prepare Middlebrook 7H11 agar plates containing serial twofold dilutions of this compound.
-
Inoculation: Inoculate the plates with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 37°C for 14 days.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[3]
Liquid Microdilution Method (for M. tuberculosis):
-
Preparation of Inoculum: Adjust a culture of M. tuberculosis H37Rv to approximately 1.0 x 10^6 CFU/mL in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 0.5% glycerol.[11]
-
Plate Setup: In a 96-well microplate, add the bacterial suspension to wells containing serial dilutions of this compound.
-
Incubation: Incubate the plate at 37°C for 5 days.[11]
-
Addition of Indicator: Add alamarBlue reagent to each well and incubate overnight.[11]
-
MIC Determination: Measure the absorbance at 570 nm and 600 nm to determine the MIC, which is the lowest concentration that prevents a color change (indicating inhibition of metabolic activity).[11]
Heterologous Expression of this compound Variants
Protocol:
-
Host Strain Construction: Create a larA-deficient mutant of Rhodococcus jostii.[2]
-
Plasmid Construction: Introduce mutations into the larA gene on an expression plasmid.
-
Transformation: Transform the larA-deficient R. jostii host with the plasmids carrying the larA variants.[2]
-
Expression and Production Analysis: Culture the transformed strains and analyze the supernatant for the production of lariatin variants using HPLC and LC-MS/MS.[2]
Mechanism of Action
While the precise molecular target of this compound is still under investigation, its potent and selective activity against mycobacteria suggests a specific mode of action.[12] Structure-activity relationship studies have highlighted the importance of specific amino acid residues for its anti-mycobacterial effect, indicating a targeted interaction within the bacterial cell.[2][10]
Conclusion and Future Perspectives
This compound stands out as a promising lead compound for the development of new anti-tuberculosis drugs. Its unique and stable lasso structure, coupled with its potent and selective activity, makes it an attractive scaffold for medicinal chemistry efforts. The elucidation of its biosynthetic pathway opens up avenues for bioengineering and the creation of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Further research into its mechanism of action will be crucial for optimizing its therapeutic potential and overcoming the challenges of drug-resistant tuberculosis.
References
- 1. Heterologous and in Vitro Reconstitution of Fuscanodin, a Lasso Peptide from Thermobifida fusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Merging Flow Synthesis and Enzymatic Maturation to Expand the Chemical Space of Lasso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational generation of lasso peptides based on biosynthetic gene mutations and site-selective chemical modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A focus on unexpected surprises in RiPP natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous and in vitro reconstitution of fuscanodin, a lasso peptide from Thermobifida fusca - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic reconstitution and biosynthetic investigation of the lasso peptide Fusilassin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic assays for studying intramembrane proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Initial Screening of Lariatin A for Anti-mycobacterial Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of Lariatin A, a lasso peptide with promising anti-mycobacterial properties. The document details the quantitative data on its activity, in-depth experimental protocols for its evaluation, and a visual representation of the screening workflow.
Data Presentation: Quantitative Anti-mycobacterial Activity and Cytotoxicity Profile of this compound
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium Species
| Mycobacterium Species | Strain | MIC (µg/mL) | Test Method | Reference |
| Mycobacterium tuberculosis | H37Rv | 0.39 | Liquid Microdilution | [1] |
| Mycobacterium smegmatis | - | 3.13 | Agar (B569324) Dilution | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 / % Hemolysis | Reference |
| Mammalian Cells | MTT Assay | Data not available | - |
| Human Red Blood Cells | Hemolytic Assay | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments involved in the initial screening of this compound's anti-mycobacterial properties are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against Mycobacterium species is determined using either the agar dilution method or the liquid microdilution method.
This method is particularly useful for screening against non-pathogenic, faster-growing mycobacteria like Mycobacterium smegmatis.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Middlebrook 7H10 or 7H11 agar base
-
OADC (Oleic acid-albumin-dextrose-catalase) enrichment
-
Sterile petri dishes
-
Mycobacterium smegmatis culture
-
Sterile saline solution (0.85% NaCl) with 0.05% Tween 80
-
McFarland turbidity standards
-
Multipoint inoculator
Procedure:
-
Preparation of Media: Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions. Autoclave and cool to 45-50°C.
-
Addition of this compound: Add the OADC enrichment and appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. Control plates without this compound should also be prepared.
-
Pouring Plates: Dispense the agar into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: Grow M. smegmatis in a suitable broth medium. Adjust the turbidity of the bacterial suspension with sterile saline containing Tween 80 to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ CFU/mL.
-
Inoculation: Inoculate the surface of the agar plates with the prepared bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 37°C for 3-5 days, or until sufficient growth is observed on the control plates.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
This method is commonly used for determining the MIC against pathogenic mycobacteria like Mycobacterium tuberculosis.
Materials:
-
This compound stock solution
-
Middlebrook 7H9 broth
-
OADC enrichment
-
Sterile 96-well microtiter plates
-
Mycobacterium tuberculosis H37Rv culture
-
Sterile saline solution with 0.05% Tween 80
-
McFarland turbidity standards
Procedure:
-
Preparation of Media: Prepare Middlebrook 7H9 broth supplemented with OADC enrichment.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the supplemented Middlebrook 7H9 broth.
-
Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that prevents a visible color change of the indicator (e.g., resazurin) or shows no visible turbidity.
Cytotoxicity Assays
To assess the selectivity of this compound, it is crucial to evaluate its toxicity against mammalian cells. The following are standard protocols for this purpose.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Materials:
-
Freshly collected human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Triton X-100 (as a positive control for 100% hemolysis)
-
96-well plates
-
Centrifuge
-
Plate reader
Procedure:
-
RBC Preparation: Wash the RBCs with PBS several times by centrifugation and resuspend them in PBS to a final concentration of 2-4%.
-
Treatment: In a 96-well plate, mix the RBC suspension with various concentrations of this compound. Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to the positive control.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the initial screening of this compound's anti-mycobacterial properties.
Caption: Experimental workflow for screening this compound.
This diagram outlines the parallel processes of determining the Minimum Inhibitory Concentration (MIC) against mycobacteria and assessing the cytotoxicity of this compound against mammalian cells. The workflow begins with the this compound sample and proceeds through media and inoculum preparation, treatment, incubation, and finally, data acquisition and analysis to generate a comprehensive technical report on its initial anti-mycobacterial profile.
References
Methodological & Application
Application Notes: High-Performance Liquid Chromatography (HPLC) Purification of Lariatin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lariatin A, a lasso peptide with potent anti-mycobacterial activity, requires a robust purification strategy for its isolation and characterization. This application note provides a detailed protocol for the purification of this compound from the culture broth of Rhodococcus jostii K01-B0171. The methodology encompasses a multi-step process involving solid-phase extraction and multiple rounds of column chromatography, culminating in a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol described herein is based on established methods and is intended to guide researchers in obtaining highly pure this compound for downstream applications.
Introduction
Lariatins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique "lasso" structure, where the C-terminal tail of the peptide is threaded through and entrapped within an N-terminal macrolactam ring. This intricate topology confers remarkable stability to the peptide. This compound, in particular, has demonstrated significant inhibitory activity against Mycobacterium tuberculosis, making it a promising candidate for further investigation in the development of novel anti-tubercular agents.
The purification of this compound from its native source, the bacterium Rhodococcus jostii, presents a multi-faceted challenge that necessitates a series of chromatographic separations to isolate it from other cellular components and related analogues, such as Lariatin B. This document outlines a comprehensive protocol for the successful purification of this compound, providing detailed experimental procedures and expected outcomes.
Experimental Protocols
I. Initial Extraction and Solid-Phase Chromatography
This initial phase of the purification process is designed to capture and concentrate lariatins from the large volume of the bacterial culture supernatant.
-
Culture Broth Preparation: Begin with 16 liters of Rhodococcus jostii K01-B0171 culture broth. Separate the mycelium from the supernatant by centrifugation.
-
Diaion HP-20 Chromatography: Pass the supernatant through a Diaion HP-20 column. This step captures the lariatins and other hydrophobic molecules from the aqueous culture medium.
-
ODS Column Chromatography: The fraction containing the lariatins from the HP-20 column is then subjected to Open Column Chromatography using an Octadecylsilanized (ODS) silica (B1680970) gel. This step provides an initial separation of this compound and B from other captured components.
-
Sephadex LH-20 Chromatography: The active fractions from the ODS column are concentrated and then passed through a Sephadex LH-20 column. This size-exclusion chromatography step further purifies the lariatin-containing fraction. The resulting brown material (approximately 244 mg) is collected for the final HPLC purification.[1]
II. Final Purification by Preparative RP-HPLC
The final step in isolating pure this compound is preparative reversed-phase HPLC.
-
Sample Preparation: Dissolve the brown material obtained from the Sephadex LH-20 chromatography in a small amount of methanol.
-
HPLC System and Column:
-
Column: CAPCELL PAK C18 (20 mm i.d. x 250 mm, Shiseido Co.)[1][2]
-
Mobile Phase: Isocratic elution with 22% acetonitrile (B52724) containing 10 mM phosphate (B84403) buffer (pH 7.5).[1][2]
-
-
Fraction Collection: Collect the fractions corresponding to the elution peaks of this compound and Lariatin B. The typical retention times are approximately 44 minutes for this compound and 56 minutes for Lariatin B under these conditions.[1][2]
-
Desalting: The collected active fractions are desalted using an OASIS HLB column (60 mg, Waters Co.). The column should be pre-equilibrated with water. After loading the sample, wash the column with water and then elute the lariatins with 80% acetonitrile.
-
Lyophilization: Concentrate the desalted fractions in vacuo to obtain this compound and Lariatin B as pale yellow powders.
Data Presentation
The following table summarizes the quantitative data from a representative purification of this compound and B from a 16-liter culture of Rhodococcus jostii K01-B0171.
| Parameter | This compound | Lariatin B | Reference |
| Starting Culture Volume | 16 Liters | 16 Liters | [1] |
| Final Yield | 38.2 mg | 11.2 mg | [2] |
| HPLC Retention Time | 44 minutes | 56 minutes | [1][2] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the this compound purification protocol.
Caption: Workflow for this compound Purification.
Analytical HPLC for Purity Assessment
For the analysis of this compound purity and the monitoring of its production, an analytical HPLC method can be employed.
-
Sample Preparation: Filter the culture supernatant through a 0.45 μm membrane filter.
-
HPLC System and Column:
-
Column: Shin pack XR-ODS (2.2 μm, 2.0 mm x 50 mm, Shimazu Corp.) or PEGASIL ODS (2.0 mm x 50 mm, Senshu Pak).
-
Mobile Phase: A 6-minute linear gradient from 5% to 40% acetonitrile containing 0.1% phosphoric acid, or a 20-minute linear gradient from 10% to 100% acetonitrile containing 0.05% trifluoroacetic acid (TFA).[3]
-
Flow Rate: 0.55 ml/min or 0.2 ml/min.[3]
-
Detection: UV at 210 nm.[3]
-
-
Expected Retention Time: Under the 6-minute gradient condition, this compound is expected to elute at approximately 3.1 minutes.[3]
Signaling Pathway Diagram
While this compound's mechanism of action is a subject of ongoing research and does not involve a classical signaling pathway that can be depicted, a diagram illustrating its biosynthetic pathway provides valuable context for its production.
Caption: this compound Biosynthesis Pathway.
Conclusion
The protocol detailed in this application note provides a comprehensive guide for the purification of this compound from Rhodococcus jostii culture broth. By employing a multi-step chromatographic approach, it is possible to obtain highly pure this compound suitable for structural elucidation, activity assays, and further drug development studies. The provided HPLC conditions can be adapted for both preparative purification and analytical assessment of purity. Careful execution of each step is critical to achieving a high yield and purity of the final product.
References
Application Notes and Protocols for Site-Directed Mutagenesis of the larA Precursor Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing site-directed mutagenesis on the larA gene, which encodes the nickel-dependent lactate (B86563) racemase. This enzyme is a key component in the metabolism of lactic acid bacteria, such as Lactobacillus plantarum, and is responsible for the interconversion of L- and D-lactate enantiomers. The protocols and data presentation formats are designed to facilitate research into the structure-function relationships of the LarA protein, investigation of its catalytic mechanism, and the development of novel antimicrobial agents or engineered probiotics.
Introduction to LarA and its Significance
The larA gene product, lactate racemase, is a unique enzyme that utilizes a nickel-pincer nucleotide (NPN) cofactor for its catalytic activity.[1][2] In organisms like Lactobacillus plantarum, the larA gene is part of the lar operon, which also includes genes required for the synthesis of the NPN cofactor (larB, larC, larE) and a lactate transporter (larD).[3][4][5] The expression of this operon is controlled by the transcriptional regulator LarR, which responds to the intracellular ratio of L- to D-lactate.[3][4][6] Given its crucial role in bacterial metabolism and cell wall synthesis, LarA is a potential target for antimicrobial drug development and a candidate for protein engineering to alter substrate specificity or enhance probiotic functionalities.
Data Presentation: Summarizing Quantitative Data from larA Mutagenesis
Effective analysis of larA mutants requires systematic and clear presentation of quantitative data. The following table structure is recommended for summarizing the results of site-directed mutagenesis experiments. This format allows for easy comparison of the kinetic and stability parameters of wild-type and mutant LarA proteins.
| Table 1: Quantitative Analysis of Wild-Type and Mutant LarA Enzymes | |||||
| Construct | Mutation | Specific Activity (U/mg) | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Wild-Type LarA | - | Value | Value | Value | Value |
| LarA Mutant 1 | e.g., H107A | Value | Value | Value | Value |
| LarA Mutant 2 | e.g., Y294F | Value | Value | Value | Value |
| LarA Mutant 3 | e.g., R75A | Value | Value | Value | Value |
| Add more rows as needed |
Note: This table should be populated with data obtained from enzyme kinetic assays, such as those described in the literature where the conversion of L-lactate to D-lactate (or vice versa) is measured spectrophotometrically using a coupled reaction with a stereospecific lactate dehydrogenase.[7]
Experimental Protocols
The following protocols provide a detailed methodology for performing site-directed mutagenesis of the larA gene. The overall workflow is depicted in the diagram below.
Diagram: Experimental Workflow for Site-Directed Mutagenesis of larA
Caption: Workflow for creating larA mutants.
Protocol 1: Primer Design for Site-Directed Mutagenesis
-
Identify Target Residue: Based on structural data or sequence alignments of LarA homologs, select the amino acid residue(s) to be mutated.[8][9]
-
Design Complementary Primers: Design a pair of complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation.
-
The mutation (1-3 mismatched bases) should be located in the center of the primers.
-
There should be at least 10-15 bases of correct, complementary sequence on both sides of the mutation.
-
The melting temperature (Tm) should be ≥78°C. A common formula for Tm calculation is: Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch.
-
The primers should have a GC content of at least 40% and should terminate in one or more C or G bases.
-
-
Primer Purification: For primers longer than 40-50 nucleotides, PAGE purification is recommended to remove incomplete synthesis products.
Protocol 2: PCR Amplification of the Mutant Plasmid
This protocol is based on the principle of whole-plasmid amplification using a high-fidelity DNA polymerase.
-
Prepare the PCR Reaction Mixture: On ice, combine the following components in a PCR tube:
| Component | Amount | Final Concentration |
| 5x High-Fidelity Buffer | 10 µL | 1x |
| dNTP Mix (10 mM each) | 1 µL | 0.2 mM |
| Forward Primer (10 µM) | 1.25 µL | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.25 µM |
| Template DNA (plasmid with larA) | 10-50 ng | - |
| High-Fidelity DNA Polymerase | 1 µL | - |
| Nuclease-Free Water | to 50 µL | - |
-
Perform Thermal Cycling: Use the following conditions, adjusting the extension time based on the plasmid size (approximately 30-60 seconds per kb).
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 s | 1 |
| Denaturation | 98°C | 10 s | \multirow{3}{*}{25-30} |
| Annealing | 55-68°C | 30 s | |
| Extension | 72°C | 30-60 s/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
Protocol 3: DpnI Digestion of Parental DNA
-
Add DpnI to PCR Product: Following PCR, add 1 µL of DpnI restriction enzyme directly to the 50 µL PCR reaction mixture. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Incubate: Gently mix the reaction and incubate at 37°C for 1-2 hours.
Protocol 4: Transformation and Screening
-
Transform Competent Cells: Transform chemically competent E. coli cells (e.g., DH5α or XL1-Blue) with 5-10 µL of the DpnI-treated PCR product. Follow the transformation protocol specific to the competent cells being used.
-
Plate on Selective Media: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for the plasmid backbone. Incubate overnight at 37°C.
-
Screen Colonies:
-
Pick several individual colonies and inoculate them into small-volume LB broth cultures with the appropriate antibiotic.
-
Perform colony PCR or restriction fragment length polymorphism (RFLP) analysis to screen for the desired mutation. If the mutation introduces or removes a restriction site, RFLP is a straightforward screening method.
-
-
Sequence Verification: Isolate the plasmid DNA from promising colonies using a miniprep kit. Send the purified plasmid for Sanger sequencing using primers that flank the mutated region to confirm the presence of the desired mutation and to ensure that no secondary mutations were introduced during PCR.
Regulatory Pathway of the lar Operon
The activity of the LarA enzyme is primarily regulated at the transcriptional level. It is not part of a signaling cascade in the conventional sense but is controlled by a specific regulatory system responsive to the metabolic state of the cell.
Diagram: Transcriptional Regulation of the larA Gene
Caption: Regulation of larA expression by lactate enantiomers.
The expression of the larABCDE operon is positively regulated by the transcriptional activator LarR.[3][4] The activity of LarR is allosterically modulated by the intracellular concentrations of lactate enantiomers. L-lactate acts as an inducer, promoting the binding of LarR to the promoter region of the larA gene and activating transcription.[3] Conversely, D-lactate antagonizes the effect of L-lactate, leading to the repression of larA expression.[3][4] This regulatory mechanism allows the cell to produce lactate racemase primarily when there is an excess of L-lactate, enabling the synthesis of D-lactate required for essential processes like peptidoglycan synthesis.[5]
References
- 1. Structural and mutational characterization of a malate racemase from the LarA superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and mutational characterization of a malate racemase from the LarA superfamily | NSF Public Access Repository [par.nsf.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Enantioselective regulation of lactate racemization by LarR in Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The nickel-pincer coenzyme of lactate racemase: A case study of uncovering cofactor structure and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes: Mass Spectrometry Analysis of Lariatin A and its Analogues
Introduction
Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique, mechanically interlocked "lasso" structure. Produced by the bacterium Rhodococcus jostii, this compound and its analogue, Lariatin B, exhibit potent anti-mycobacterial activity, including against Mycobacterium tuberculosis. This makes them promising candidates for novel antibiotic development. The lasso structure, formed by an isopeptide bond between the N-terminal amino acid and an acidic residue creating a macrolactam ring through which the C-terminal tail is threaded, confers remarkable stability against thermal and proteolytic degradation.
Mass spectrometry (MS) is an indispensable tool for the structural elucidation, sequencing, and quantitative analysis of this compound and its analogues. Due to the complex, cyclic nature of these peptides, specialized MS techniques and protocols are required to navigate the challenges of their analysis. These application notes provide an overview and detailed protocols for the mass spectrometric analysis of this compound.
Key Applications of Mass Spectrometry in Lariatin Research
-
Structural Elucidation and Verification: High-resolution mass spectrometry is used to determine the accurate mass of this compound and its analogues, confirming their elemental composition.
-
De Novo Sequencing: Tandem MS (MS/MS) and multistage MS (MSn) are employed to fragment the peptide and determine its amino acid sequence. Techniques like Collision-Induced Dissociation (CID) and Electron Capture Dissociation (ECD) are used to break the peptide bonds, although the cyclic structure complicates fragmentation patterns compared to linear peptides.
-
Identification of Analogues: LC-MS is used to separate and identify naturally occurring analogues, such as Lariatin B, or synthetically generated variants from complex mixtures like bacterial culture broths.
-
Structure-Activity Relationship (SAR) Studies: MS analysis is critical in SAR studies to confirm the structures of engineered lariatin variants and correlate them with their biological activity. Mutational analyses have identified key amino acid residues (e.g., Tyr6, Gly11, Asn14, and Lys17) as essential for anti-mycobacterial activity.
Quantitative Data Summary
The following table summarizes key data for this compound and its primary known analogue, Lariatin B.
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | No. of Residues | Key Structural Feature |
| This compound | G¹SQLVYRE⁸ W⁹GHSNVIKPLP¹⁸ | ~1985.1 | 18 | Macrolactam ring (Gly¹-Glu⁸), tail (Trp⁹-Pro¹⁸) |
| Lariatin B | G¹SQLVYRE⁸ W⁹GHSNVIKPGP²⁰ | ~2213.3 | 20 | Macrolactam ring (Gly¹-Glu⁸), tail (Trp⁹-Pro²⁰) |
Note: The exact molecular weight can vary based on the protonation state observed in the mass spectrometer. The sequences are derived from literature.
Visualizations
Caption: Figure 1: Schematic of this compound Lasso Structure.
Caption: Figure 2: General workflow for this compound analysis.
Caption: Figure 3: Conceptual MS/MS fragmentation of a cyclic peptide.
Protocols
Protocol 1: Extraction and Purification of this compound from Culture
This protocol is based on methodologies described for the isolation of lariatins from Rhodococcus jostii culture broth.
Materials:
-
Rhodococcus jostii K01-B0171 culture broth
-
Centrifuge and appropriate tubes
-
0.45 µm membrane filters
-
Diaion HP-20 resin
-
ODS (Octadecylsilane) column
-
HPLC system
-
Solvents: Methanol (B129727), Acetonitrile (B52724) (ACN), Water (HPLC grade), Trifluoroacetic acid (TFA)
Procedure:
-
Harvesting: Centrifuge the whole culture broth (e.g., at 5000 x g for 15 minutes) to separate the supernatant from the bacterial cells.
-
Filtration: Filter the resulting supernatant through a 0.45 µm membrane filter to remove any remaining cells and particulate matter.
-
Initial Chromatography (HP-20):
-
Apply the filtered supernatant to a column packed with Diaion HP-20 resin.
-
Wash the column with water to remove salts and hydrophilic impurities.
-
Elute the peptide fraction with an organic solvent, such as methanol or aqueous acetone.
-
-
Secondary Chromatography (ODS):
-
Concentrate the eluate from the HP-20 column under vacuum.
-
Apply the concentrated sample to an ODS column for further purification.
-
Elute with a stepwise or linear gradient of increasing acetonitrile (in water) concentration.
-
-
Final Purification (Preparative HPLC):
-
Collect the active fractions from the ODS column.
-
Perform a final purification step using preparative reverse-phase HPLC (RP-HPLC).
-
Monitor the elution profile using a UV detector (e.g., at 210 or 280 nm).
-
Collect the peak corresponding to this compound.
-
-
Verification: Confirm the purity and identity of the collected fraction by analytical LC-MS and lyophilize for storage.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analytical identification of this compound using LC-MS/MS, adapted from published methods.
Materials:
-
Purified this compound sample or filtered culture supernatant
-
HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap)
-
C18 Reverse-Phase Column (e.g., PEGASIL ODS, 2.0 x 50 mm)
-
Mobile Phase A: Water with 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% FA or 0.05% TFA
Procedure:
-
Sample Preparation:
-
Dissolve purified, lyophilized this compound in a suitable solvent (e.g., 50% ACN/water with 0.1% FA).
-
For direct analysis of culture broth, use the supernatant filtered through a 0.45 µm membrane.
-
-
Liquid Chromatography (LC) Method:
-
Column: C18 Reverse-Phase Column.
-
Flow Rate: 0.2 - 0.5 mL/min (adjust for column dimensions).
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
Gradient:
-
Start with 5-10% Mobile Phase B.
-
Apply a linear gradient from 10% to 100% Mobile Phase B over 20 minutes.
-
Hold at 100% B for 2-3 minutes to wash the column.
-
Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
-
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electrospray Ionization (ESI),
-
Elucidating the Intricate Lasso Structure of Lariatin A: An NMR Spectroscopy Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariatin A is a unique, ribosomally synthesized, and post-translationally modified peptide (RiPP) characterized by a distinctive "lasso" structure. This architecture, where the C-terminal tail is threaded through and entrapped within a macrolactam ring, confers remarkable stability against chemical and thermal denaturation. Isolated from Rhodococcus sp. K01-B0171, this compound exhibits potent antimycobacterial activity, making it a compelling candidate for novel anti-tuberculosis drug development. The elucidation of its complex three-dimensional structure was heavily reliant on a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This application note provides a detailed overview of the NMR methodologies employed in the structural determination of this compound, complete with experimental protocols and data presentation.
Structural Determination Workflow
The structural elucidation of this compound followed a systematic workflow, beginning with the determination of its amino acid sequence and culminating in the calculation of its three-dimensional structure. The key steps involved a combination of 1D and 2D NMR experiments to establish through-bond and through-space correlations between protons and carbons.
Data Presentation: NMR Assignments of this compound
The complete assignment of proton (¹H) and carbon (¹³C) chemical shifts is a prerequisite for determining the three-dimensional structure of a peptide. The following tables summarize the chemical shift assignments for this compound in DMSO-d₆ at 30°C.
Table 1: ¹H Chemical Shift Assignments for this compound (in DMSO-d₆, at 30°C)
| Residue | NH (ppm) | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |
| Gly1 | 8.21 | 3.75, 3.61 | - | - |
| Ser2 | 8.15 | 4.25 | 3.65, 3.58 | OH: 5.01 |
| Gln3 | 8.01 | 4.18 | 2.01, 1.85 | Hγ: 2.15; NH₂: 7.29, 6.79 |
| Leu4 | 7.95 | 4.21 | 1.58, 1.45 | Hγ: 1.62; Hδ: 0.85, 0.82 |
| Val5 | 7.85 | 3.95 | 2.05 | Hγ: 0.88, 0.83 |
| Tyr6 | 8.25 | 4.45 | 2.95, 2.78 | Hδ: 7.05; Hε: 6.65; OH: 9.15 |
| Arg7 | 8.11 | 4.15 | 1.75, 1.61 | Hγ: 1.55; Hδ: 3.11; NH: 7.55; NH₂: 7.21, 6.95 |
| Glu8 | 8.35 | 4.11 | 2.21, 1.95 | Hγ: 2.45 |
| Trp9 | 8.51 | 4.55 | 3.21, 3.11 | Hδ1: 10.81; Hζ2: 7.55; Hη2: 7.35; Hε3: 7.15; Hζ3: 7.05; Hε2: 7.25 |
| Val10 | 7.75 | 3.85 | 1.95 | Hγ: 0.81, 0.78 |
| Gly11 | 8.18 | 3.81, 3.71 | - | - |
| His12 | 8.41 | 4.65 | 3.15, 3.01 | Hδ2: 7.85; Hε1: 8.95 |
| Ser13 | 7.98 | 4.28 | 3.71, 3.65 | OH: 5.11 |
| Asn14 | 8.28 | 4.51 | 2.65, 2.51 | NH₂: 7.45, 6.91 |
| Val15 | 7.65 | 3.91 | 2.01 | Hγ: 0.85, 0.80 |
| Ile16 | 7.71 | 3.88 | 1.85 | Hγ: 1.45, 1.15; Hγ': 0.81; Hδ: 0.75 |
| Lys17 | 7.81 | 4.12 | 1.65, 1.51 | Hγ: 1.35; Hδ: 1.55; Hε: 2.75; NH₃⁺: 7.95 |
| Pro18 | - | 4.25 | 2.15, 1.75 | Hγ: 1.85; Hδ: 3.55, 3.45 |
Table 2: ¹³C Chemical Shift Assignments for this compound (in DMSO-d₆, at 30°C)
| Residue | Cα (ppm) | Cβ (ppm) | C' (ppm) | Other Carbons (ppm) |
| Gly1 | 43.5 | - | 171.5 | - |
| Ser2 | 56.5 | 61.8 | 172.1 | - |
| Gln3 | 54.1 | 28.1 | 173.5 | Cγ: 31.5; Cδ: 174.8 |
| Leu4 | 53.5 | 40.5 | 174.1 | Cγ: 24.5; Cδ1: 23.5; Cδ2: 22.1 |
| Val5 | 60.1 | 30.5 | 173.8 | Cγ1: 19.8; Cγ2: 19.2 |
| Tyr6 | 55.8 | 36.8 | 172.5 | Cγ: 128.5; Cδ: 130.5; Cε: 115.2; Cζ: 156.1 |
| Arg7 | 53.8 | 29.1 | 173.2 | Cγ: 25.1; Cδ: 41.1; Cζ: 157.1 |
| Glu8 | 54.5 | 27.5 | 174.5 | Cγ: 33.8; Cδ: 179.5 |
| Trp9 | 55.1 | 27.8 | 172.8 | Cγ: 110.1; Cδ1: 124.1; Cδ2: 127.5; Cε2: 121.5; Cε3: 118.8; Cζ2: 111.5; Cζ3: 136.5; Cη2: 118.1 |
| Val10 | 60.5 | 30.8 | 174.2 | Cγ1: 20.1; Cγ2: 19.5 |
| Gly11 | 43.8 | - | 171.8 | - |
| His12 | 54.8 | 28.5 | 172.6 | Cγ: 135.5; Cδ2: 118.1; Cε1: 134.1 |
| Ser13 | 56.8 | 62.1 | 172.3 | - |
| Asn14 | 51.5 | 36.5 | 173.1 | Cγ: 172.5 |
| Val15 | 60.3 | 30.6 | 173.9 | Cγ1: 19.9; Cγ2: 19.3 |
| Ile16 | 59.8 | 37.1 | 173.5 | Cγ1: 25.5; Cγ2: 15.8; Cδ: 11.5 |
| Lys17 | 54.2 | 31.1 | 173.6 | Cγ: 23.1; Cδ: 27.1; Cε: 39.8 |
| Pro18 | 60.8 | 29.8 | 175.1 | Cγ: 25.2; Cδ: 47.5 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of NMR-based structure elucidation studies.
Sample Preparation
-
Purification: this compound was purified from the culture broth of Rhodococcus sp. K01-B0171 using a combination of Diaion HP-20, ODS column chromatography, and reversed-phase HPLC.
-
Sample Preparation for NMR: Approximately 5 mg of purified this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). A trace amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift referencing.
NMR Data Acquisition
All NMR spectra were acquired on a Bruker DRX-600 spectrometer equipped with a cryogenic probe.
-
1D ¹H and ¹³C NMR:
-
¹H NMR spectra were recorded with a spectral width of 12 ppm and 64k data points.
-
¹³C NMR spectra were recorded with a spectral width of 200 ppm and 64k data points, using a proton-decoupling sequence.
-
-
2D Homonuclear Correlation Spectroscopy (COSY and TOCSY):
-
COSY: The experiment was performed to identify scalar-coupled protons, primarily for assigning protons within the same amino acid spin system. Data were collected with 2048 x 512 data points in the F2 and F1 dimensions, respectively.
-
TOCSY: A clean TOCSY experiment with a mixing time of 80 ms (B15284909) was used to correlate all protons within a spin system, facilitating the identification of amino acid types.
-
-
2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:
-
The HSQC experiment was used to correlate protons with their directly attached ¹³C nuclei. This was essential for the assignment of carbon resonances.
-
-
2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:
-
The HMBC experiment, optimized for a long-range coupling constant of 8 Hz, was used to identify correlations between protons and carbons separated by two or three bonds. This was critical for sequencing the amino acid residues.
-
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY):
-
NOESY spectra were recorded with mixing times of 100, 200, and 300 ms to detect through-space correlations between protons that are close in space (< 5 Å). These NOE-derived distance restraints were fundamental for calculating the 3D structure.
-
Structure Calculation and Refinement
-
Constraint Generation: Distance restraints were derived from the NOESY cross-peak volumes. Dihedral angle restraints were obtained from the ³J(HN-Hα) coupling constants measured from the high-resolution 1D ¹H spectrum.
-
Structure Calculation: A set of 100 initial structures was generated using a dynamical simulated annealing protocol in the X-PLOR software package.
-
Structure Refinement: The 20 structures with the lowest energy were selected and further refined. The final structure of this compound was represented by the average of these 20 refined structures.
Antimycobacterial Mechanism of Action
While the precise molecular target of this compound is still under investigation, its potent antimycobacterial activity is well-established. Related lasso peptides, such as lassomycin, have been shown to target the ClpC1 ATPase, a key component of the caseinolytic protease complex in Mycobacterium tuberculosis. Lassomycin uncouples the ATPase activity of ClpC1 from its proteolytic function, leading to a toxic gain-of-function and bacterial cell death. It is hypothesized that this compound may employ a similar mechanism of action.
Conclusion
The structural elucidation of this compound is a testament to the power of NMR spectroscopy in unraveling the complex architectures of natural products. The combination of 1D and 2D NMR techniques provided the necessary through-bond and through-space correlations to piece together its unique lasso topology. The detailed chemical shift assignments and structural constraints derived from these experiments were instrumental in calculating a high-resolution 3D structure. This detailed structural information is invaluable for understanding its mode of action and for guiding future efforts in the design and synthesis of novel this compound-based antimycobacterial agents.
Application Notes and Protocols for In Vitro Evaluation of Lariatin A Anti-Mycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariatin A is a ribosomally synthesized and post-translationally modified peptide with a unique lasso structure, originally isolated from Rhodococcus jostii.[1][2] This natural product has demonstrated potent and selective inhibitory activity against various Mycobacterium species, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1][3] Its novel structure and significant anti-mycobacterial properties make this compound a compelling candidate for further investigation in the development of new anti-tuberculosis therapeutics. These application notes provide detailed protocols for in vitro assays to consistently and accurately evaluate the anti-mycobacterial efficacy of this compound.
Data Presentation: Quantitative Anti-Mycobacterial Activity of this compound
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. The following table summarizes the reported MIC values for this compound against different mycobacterial species.
| Lariatin Analogue | Mycobacterium Species | Assay Method | Minimum Inhibitory Concentration (MIC) |
| This compound | Mycobacterium smegmatis | Agar Dilution | 3.13 µg/mL |
| Lariatin B | Mycobacterium smegmatis | Agar Dilution | 6.25 µg/mL |
| This compound | Mycobacterium tuberculosis | Liquid Microdilution | 0.39 µg/mL |
| This compound | Mycobacterium avium | Not Specified | Active |
| This compound | Mycobacterium intracellulare | Not Specified | Active |
Data sourced from Iwatsuki et al., 2007 and Hosoda et al., 2020.[1][3]
Proposed Mechanism of Action of this compound
While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to other anti-mycobacterial lasso peptides, such as lassomycin, suggests a potential mechanism of action. Lassomycin has been shown to target the ClpC1P1P2 protease complex in M. tuberculosis. It binds to the ClpC1 ATPase and stimulates its activity while inhibiting protein breakdown, effectively uncoupling the complex and leading to bacterial cell death. It is hypothesized that this compound may function through a similar mechanism, disrupting essential protein homeostasis in mycobacteria. Further research is required to validate this proposed pathway for this compound.
Caption: Proposed mechanism of this compound targeting the ClpC1P1P2 protease complex in Mycobacterium.
Experimental Protocols
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay using Resazurin (B115843) (REMA)
This protocol outlines the determination of the MIC of this compound against M. tuberculosis or other mycobacterial species using a 96-well plate format with resazurin as a cell viability indicator.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Mycobacterium species (e.g., M. tuberculosis H37Rv, M. smegmatis)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC or OADC enrichment
-
Sterile water
-
Resazurin sodium salt powder
-
Sterile tubes for dilution
-
Micropipettes and sterile tips
-
Incubator at 37°C
-
Plate reader (optional, for quantitative analysis)
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Further dilutions should be prepared in Middlebrook 7H9 broth.
-
-
Preparation of Mycobacterial Inoculum:
-
Culture the Mycobacterium species in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.
-
Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard.
-
Dilute the standardized suspension 1:20 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Assay Plate Setup:
-
Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the 10th well. Discard the final 100 µL from the 10th well.
-
The 11th well will serve as the growth control (no this compound), and the 12th well will be the sterility control (broth only).
-
Add 100 µL of the prepared mycobacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C. Incubation times will vary depending on the growth rate of the mycobacterial species (e.g., 5-7 days for M. tuberculosis, 24-48 hours for M. smegmatis).
-
-
Addition of Resazurin and Reading of Results:
-
Prepare a 0.02% (w/v) solution of resazurin in sterile water and filter-sterilize.
-
After the incubation period, add 30 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 24 hours at 37°C.
-
The MIC is determined as the lowest concentration of this compound that prevents a color change of the resazurin from blue (oxidized) to pink (reduced). A blue color indicates inhibition of bacterial growth.
-
Caption: Workflow for the Resazurin Microtiter Assay (REMA) to determine the MIC of this compound.
In Vitro Cytotoxicity Assay using a Mammalian Cell Line
This protocol provides a general method for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., Vero, A549, or HepG2) using a tetrazolium-based assay (e.g., MTT or XTT).
Materials:
-
This compound
-
DMSO
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Tetrazolium salt solution (e.g., MTT at 5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the mammalian cell line to approximately 80% confluency.
-
Trypsinize the cells, resuspend them in complete culture medium, and count them.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions.
-
Include wells with cells and medium only (untreated control) and wells with medium only (background control).
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker for 15 minutes.
-
-
Reading of Results:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
The 50% cytotoxic concentration (CC50) can be determined by plotting the cell viability against the this compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for determining the in vitro cytotoxicity of this compound on mammalian cells.
References
- 1. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of Lariatin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lariatin A is a lasso peptide with demonstrated potent in vitro activity against Mycobacterium tuberculosis[1][2]. While its primary characterization has been in the context of antimycobacterial effects, the unique structural features of lasso peptides warrant broader investigation into other potential therapeutic applications, such as oncology. These application notes provide a comprehensive, albeit hypothetical, framework for the in vivo evaluation of this compound as a potential anti-cancer and anti-angiogenic agent. The protocols outlined below are based on established methodologies for in vivo drug testing and can be adapted for specific research questions.
Introduction to this compound
This compound is a cyclic peptide produced by the bacterium Rhodococcus jostii[1][3]. Its characteristic "lasso" structure, where the C-terminal tail is threaded through and entrapped within a macrolactam ring, confers significant stability against proteolysis, a desirable trait for therapeutic candidates[3]. The primary reported biological activity of this compound is its potent inhibition of Mycobacterium smegmatis and Mycobacterium tuberculosis[1][2]. However, many natural products with antimicrobial properties also exhibit cytotoxic effects on cancer cells. This document outlines a proposed experimental setup to explore the potential anti-tumor and anti-angiogenic activities of this compound in vivo.
Proposed In Vivo Experimental Design
This section details a hypothetical experimental design to assess the efficacy of this compound in a murine xenograft model. The design includes animal model selection, group allocation, and dosing considerations.
Animal Model
The use of immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, is recommended for human tumor xenograft studies to prevent rejection of the human cancer cells[4][5][6].
-
Animal: Female athymic nude mice, 6-8 weeks old.
-
Source: Reputable commercial vendor.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the experiment.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
Cell Line and Tumor Induction
A human cancer cell line known for its robust tumor formation and vascularization in xenograft models would be suitable. For this hypothetical study, a human colorectal cancer cell line (e.g., HCT116) or a lung adenocarcinoma cell line (e.g., A549) could be used.
-
Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the logarithmic growth phase.
-
Tumor Implantation: A suspension of 1 x 10^6 cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³) before the initiation of treatment.
Experimental Groups and this compound Administration
A minimum of four experimental groups are proposed to evaluate the efficacy and potential toxicity of this compound.
| Group | Treatment | Number of Animals (n) | Dosage (Hypothetical) | Administration Route | Frequency |
| 1 | Vehicle Control | 10 | Saline or appropriate vehicle | Intraperitoneal (IP) | Daily |
| 2 | This compound (Low Dose) | 10 | 1 mg/kg | Intraperitoneal (IP) | Daily |
| 3 | This compound (High Dose) | 10 | 5 mg/kg | Intraperitoneal (IP) | Daily |
| 4 | Positive Control (e.g., Bevacizumab) | 10 | 5 mg/kg | Intraperitoneal (IP) | Twice weekly |
-
Dosage Selection: The hypothetical doses are based on typical ranges for peptide therapeutics in preclinical studies. Dose-finding studies would be required to determine the optimal and maximum tolerated dose.
-
Route of Administration: Intraperitoneal injection is a common route for preclinical drug evaluation[7]. Other routes, such as intravenous or oral gavage, could also be explored depending on the pharmacokinetic properties of this compound.
Experimental Protocols
Tumor Growth Measurement
-
Procedure: Tumor dimensions will be measured twice weekly using a digital caliper.
-
Calculation: Tumor volume will be calculated using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
Body Weight and Clinical Observations
-
Procedure: Animal body weight will be recorded twice weekly as a general indicator of toxicity.
-
Clinical Signs: Animals will be monitored daily for any adverse clinical signs, such as changes in behavior, posture, or grooming.
Immunohistochemical Analysis of Tumor Tissue
At the end of the study, tumors will be excised, fixed in formalin, and embedded in paraffin (B1166041) for immunohistochemical analysis.
-
Angiogenesis Assessment (CD31 Staining):
-
Deparaffinize and rehydrate tumor sections.
-
Perform antigen retrieval using a citrate (B86180) buffer.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against CD31 (a marker for endothelial cells).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Develop with a DAB substrate and counterstain with hematoxylin.
-
Microvessel density (MVD) will be quantified by counting the number of CD31-positive vessels per high-power field.
-
-
Proliferation Assessment (Ki-67 Staining):
-
Follow the same initial steps as for CD31 staining.
-
Incubate with a primary antibody against Ki-67 (a marker for proliferating cells).
-
Follow the subsequent steps for secondary antibody incubation and signal detection.
-
The proliferation index will be calculated as the percentage of Ki-67-positive cells.
-
Western Blot Analysis of Signaling Proteins
To investigate the potential mechanism of action, protein lysates from tumor tissues can be analyzed by Western blotting for key signaling molecules.
-
Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin.
-
Incubate with primary antibodies against proteins involved in angiogenesis and cell proliferation (e.g., VEGF, VEGFR2, Akt, p-Akt, ERK, p-ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert Data] | - |
| This compound (1 mg/kg) | [Insert Data] | [Insert Data] |
| This compound (5 mg/kg) | [Insert Data] | [Insert Data] |
| Positive Control | [Insert Data] | [Insert Data] |
Immunohistochemistry Quantification
| Treatment Group | Microvessel Density (CD31+ vessels/HPF) ± SEM | Proliferation Index (Ki-67+ cells %) ± SEM |
| Vehicle Control | [Insert Data] | [Insert Data] |
| This compound (1 mg/kg) | [Insert Data] | [Insert Data] |
| This compound (5 mg/kg) | [Insert Data] | [Insert Data] |
| Positive Control | [Insert Data] | [Insert Data] |
Visualizations
Hypothetical Signaling Pathway Inhibition by this compound
The following diagram illustrates a hypothetical mechanism where this compound inhibits tumor growth and angiogenesis by targeting the VEGF signaling pathway. The Vascular Endothelial Growth Factor (VEGF) pathway is a critical regulator of angiogenesis[8][9].
Caption: Hypothetical inhibition of the VEGF signaling pathway by this compound.
In Vivo Experimental Workflow
The following diagram outlines the key steps in the proposed in vivo experiment.
Caption: Workflow for the in vivo evaluation of this compound.
Conclusion
These application notes provide a detailed, though hypothetical, guide for the in vivo investigation of this compound as a potential anti-cancer agent. The proposed experimental design and protocols are based on established methodologies and can be tailored to specific research objectives. The successful execution of these studies would provide valuable insights into the therapeutic potential of this compound beyond its known antimycobacterial activity and could pave the way for further preclinical development.
References
- 1. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. ijpbs.com [ijpbs.com]
- 6. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 8. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiogenesis, signaling pathways, and animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lariatin A Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Lariatin A is a lasso peptide with potent anti-mycobacterial activity.[1][2] Its unique threaded structure confers remarkable stability against thermal and proteolytic degradation, making it an attractive candidate for drug development.[3] This document provides detailed application notes and protocols for assessing the stability and solubility of this compound, crucial parameters for its formulation and therapeutic application.
II. This compound: Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉₄H₁₄₃N₂₇O₂₅ | [4] |
| Molecular Weight | 2051.3 g/mol | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in Methanol (B129727) and Water | [4] |
III. Solubility Assessment
The solubility of a peptide is a critical factor for its bioavailability and the success of in vitro assays.[5] this compound has been reported to be soluble in both methanol and water.[4] The following protocols outline methods for the qualitative and quantitative assessment of this compound solubility.
A. Qualitative Solubility Assessment
This protocol provides a straightforward method to visually assess the solubility of this compound in various solvents.
Protocol 1: Visual Solubility Assessment
-
Preparation: Aliquot a small, known amount of this compound (e.g., 1 mg) into several clear microcentrifuge tubes.
-
Solvent Addition: To each tube, add a specific volume of the test solvent (e.g., 100 µL of water, methanol, DMSO, or a buffer of choice).
-
Dissolution: Vortex the tubes vigorously for 30 seconds. If the peptide does not dissolve, sonication for 5-10 minutes can be attempted.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles. A clear solution indicates solubility at that concentration.
B. Quantitative Solubility Assessment (HPLC-Based)
This protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the saturation solubility of this compound.
Protocol 2: Saturation Solubility Determination by RP-HPLC
-
Standard Curve Generation: Prepare a series of this compound standards of known concentrations in a suitable solvent (e.g., 50% acetonitrile (B52724) in water). Analyze each standard by RP-HPLC and construct a standard curve by plotting peak area versus concentration.
-
Equilibration: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline).
-
Incubation: Gently agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Peptide: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved peptide.
-
Sample Preparation: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
HPLC Analysis: Analyze the filtered supernatant by RP-HPLC using the conditions established for the standard curve.
-
Quantification: Determine the concentration of this compound in the supernatant by interpolating its peak area from the standard curve. This concentration represents the saturation solubility.
IV. Stability Assessment
The inherent stability of the lasso peptide structure makes this compound resistant to degradation. However, comprehensive stability testing under forced conditions is essential to identify potential degradation pathways and establish its shelf-life.
A. Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions to accelerate its decomposition.[6][7]
Protocol 3: Forced Degradation of this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C and 80°C for 24, 48, and 72 hours.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).
-
-
Time-Point Sampling: At each specified time point, withdraw an aliquot of the stressed sample.
-
HPLC Analysis: Analyze the samples by a stability-indicating RP-HPLC method (see Protocol 4) to quantify the remaining this compound and detect any degradation products.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal | - | 60°C and 80°C | 24, 48, 72 hours |
| Photochemical | ICH Q1B Guidelines | Ambient | As per guidelines |
V. Analytical Method: Stability-Indicating RP-HPLC
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from any potential degradation products.
Protocol 4: RP-HPLC Method for this compound Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., CAPCELL PAK C18, 4.6 x 250 mm, 5 µm) is a suitable choice.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 30% Mobile Phase B over 30 minutes has been shown to be effective.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Note: Method optimization may be required depending on the specific HPLC system and column used. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
VI. Visualizations
Experimental Workflows
References
- 1. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Lariatin A Production in Rhodococcus jostii
Welcome to the technical support center for the optimization of Lariatin A production in Rhodococcus jostii. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during this compound production, offering potential causes and actionable solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low or No this compound Yield | 1. Suboptimal Culture Medium: The composition of the growth medium is critical for the production of secondary metabolites.[1] | 1. Media Optimization: Systematically evaluate different carbon and nitrogen sources. Glucose is a commonly used carbon source for Rhodococcus.[2] Organic nitrogen sources like peptone or yeast extract can sometimes enhance secondary metabolite production. Refer to the Media Composition table below for a starting point. |
| 2. Inappropriate Fermentation Conditions: Temperature, pH, and aeration play a significant role in microbial growth and metabolite production.[3][4] | 2. Fermentation Parameter Optimization: The optimal temperature for R. jostii is generally around 30-37°C.[5] Ensure adequate aeration by using baffled flasks and maintaining a high shaking speed (e.g., 150 rpm).[5] Monitor and control the pH of the medium, as significant shifts can inhibit production. | |
| 3. Inefficient Precursor Supply: this compound is a peptide, and its synthesis depends on the availability of constituent amino acids.[6][7] | 3. Precursor Feeding: Supplement the culture medium with the amino acids that are abundant in this compound. Analyze the amino acid composition of this compound and consider feeding strategies during the fermentation process. | |
| 4. Low Expression of Biosynthetic Genes: The lar gene cluster (larA-E) might not be sufficiently expressed under standard laboratory conditions.[6] | 4. Genetic Engineering: Overexpress key genes in the lariatin biosynthetic cluster, such as the precursor peptide gene larA, using an inducible expression vector like pTipQC2.[2][8][9] | |
| Inconsistent this compound Yields Between Batches | 1. Variability in Inoculum Preparation: The age and density of the seed culture can affect the kinetics of the main fermentation. | 1. Standardize Inoculum: Use a consistent protocol for preparing your seed culture, ensuring you inoculate the main culture with a standardized cell density at a specific growth phase. |
| 2. Nutrient Limitation or Accumulation of Inhibitory Byproducts: In prolonged fermentations, essential nutrients can be depleted, or toxic metabolites can accumulate. | 2. Fed-Batch Fermentation: Consider a fed-batch strategy to maintain optimal nutrient levels and avoid the accumulation of inhibitory substances. | |
| 3. Plasmid Instability (for engineered strains): Expression plasmids can be lost without selective pressure. | 3. Maintain Selective Pressure: Ensure the appropriate antibiotic is present in the culture medium if you are using an expression plasmid for genetic engineering. | |
| Difficulty in Detecting/Quantifying this compound | 1. Inefficient Extraction: this compound may not be efficiently extracted from the culture broth. | 1. Optimize Extraction Protocol: Lariatins can be separated using HP-20 and ODS column chromatographies.[10] Refer to the Experimental Protocols section for a detailed HPLC method. |
| 2. Low Analytical Sensitivity: The concentration of this compound might be below the detection limit of your analytical method. | 2. Enhance Detection: Concentrate the sample before analysis. Use a sensitive detection method like HPLC with UV detection at 210 nm.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general composition of a suitable medium for this compound production?
A1: A common medium for Rhodococcus jostii cultivation for this compound production consists of soluble starch, glucose, yeast extract, peptone, and inorganic salts. The specific concentrations can be optimized for your particular strain and experimental setup. A reported medium composition is detailed in the tables below.
Q2: What is the typical fermentation time and expected yield for this compound?
A2: In a controlled fermenter, this compound production can increase over several days, with one study reporting a maximum yield of approximately 90 µg/mL after 10 days of fermentation.[5]
Q3: How can I genetically engineer Rhodococcus jostii to improve this compound yield?
A3: A common strategy is to overexpress key genes from the lariatin biosynthetic cluster (larA-E).[6] The precursor peptide gene, larA, is a primary target. Genes can be cloned into an expression vector, such as pTipQC2, and introduced into R. jostii via electroporation.[2][8][9]
Q4: What is the mechanism of this compound biosynthesis?
A4: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[6] The precursor peptide, LarA, is processed by a series of enzymes (LarB, LarC, and LarD) that cleave the leader peptide and form the characteristic lasso structure. The mature peptide is then exported out of the cell by an ABC transporter, LarE.[7]
Q5: How is this compound purified and quantified?
A5: this compound is typically purified from the culture broth using a combination of column chromatography techniques, such as HP-20 and ODS columns.[10] Quantification is commonly performed by High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
Data Presentation
Table 1: Fermentation Parameters for this compound Production
| Parameter | Reported Value | Reference |
| Organism | Rhodococcus jostii K01-B0171 | [5] |
| Fermentation Scale | 30-Liter Jar Fermenter | [5] |
| Temperature | 37°C | [5] |
| Fermentation Time | 10 days | [5] |
| Maximum this compound Yield | ~90 µg/mL | [5] |
Table 2: Example Medium Composition for Rhodococcus jostii
| Component | Concentration (g/L) |
| Soluble Starch | 20 |
| Glucose | 10 |
| Yeast Extract | 5 |
| Peptone | 5 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| MnCl₂·4H₂O | 0.001 |
| ZnSO₄·7H₂O | 0.001 |
| pH | Adjusted to 7.0 before sterilization |
This is a general-purpose medium; optimization may be required for maximizing this compound production.
Experimental Protocols
Protocol 1: Cultivation of Rhodococcus jostii for this compound Production
-
Seed Culture Preparation:
-
Inoculate a single colony of R. jostii into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28-30°C with shaking at 150 rpm until the culture reaches the late exponential phase.
-
-
Main Fermentation:
-
Inoculate the production medium (see Table 2 for an example) with the seed culture (e.g., a 5-10% v/v inoculum).
-
Incubate the culture in a baffled flask or a fermenter at 30-37°C with vigorous shaking or aeration for up to 10 days.[5]
-
Collect samples periodically to monitor growth (OD₆₀₀) and this compound production.
-
Protocol 2: Extraction and Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge the culture sample to separate the supernatant from the cell biomass.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
-
HPLC Analysis:
-
Column: Symmetry C18 (2.1 x 150 mm) or equivalent.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.05% phosphoric acid.[5]
-
Example Gradient: 0-40% acetonitrile over 20 minutes.[5]
-
-
Flow Rate: 0.2 mL/minute.[5]
-
Detection: UV at 210 nm.[5]
-
Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples based on the peak area. This compound and B have reported retention times of 12.3 and 12.5 minutes, respectively, under these conditions.[5]
-
Visualizations
Caption: this compound biosynthetic pathway in Rhodococcus jostii.
Caption: Experimental workflow for improving this compound production yield.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 4. isomerase.com [isomerase.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineering of Rhodococcus jostii RHA1 for utilisation of carboxymethylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
Lariatin A Purification by HPLC: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the lasso peptide, Lariatin A, using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC purification of this compound.
Q1: I am not seeing a distinct peak for this compound at the expected retention time.
A1: Several factors could contribute to the absence of a clear this compound peak. Consider the following possibilities:
-
Incorrect Detection Wavelength: this compound is a peptide and is typically monitored at UV wavelengths between 210-220 nm.[1] Ensure your detector is set to an appropriate wavelength.
-
Sample Degradation: this compound, like other peptides, can be susceptible to degradation. Ensure proper sample handling and storage. Lasso peptides are generally resistant to thermal and proteolytic degradation, which is a key advantage for their development as therapeutics.[2]
-
Low Concentration: The concentration of this compound in your crude sample may be too low for detection. Consider concentrating your sample prior to injection.
-
Improper Mobile Phase: The mobile phase composition is critical for peptide retention. Ensure the pH and organic solvent concentration are appropriate for this compound. For instance, a mobile phase of 22% acetonitrile (B52724) containing 10 mM phosphate (B84403) buffer (pH 7.5) has been used successfully.[3]
Q2: My this compound peak is broad and shows significant tailing.
A2: Peak broadening and tailing in peptide purification can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: Peptides can have secondary interactions with the stationary phase, especially with residual silanol (B1196071) groups on silica-based columns.[4] Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can help minimize these interactions and improve peak shape.[1][5]
-
Column Contamination or Void: The column may be contaminated with strongly retained substances from previous injections, or a void may have formed at the column inlet.[4][6] Try flushing the column with a strong solvent or reversing the column (if permissible by the manufacturer) to wash out contaminants.
-
Metal Ion Impurities: Metal ion impurities in the silica (B1680970) packing can cause peak tailing. Using high-purity silica columns can mitigate this issue.[5]
Q3: I am observing poor resolution between this compound and other impurities.
A3: Achieving good resolution is key to obtaining pure this compound. If you are struggling with co-eluting impurities, consider the following adjustments:
-
Optimize the Gradient: A shallower gradient can improve the separation of closely eluting compounds. Experiment with different gradient slopes and durations. A 6-minute linear gradient from 5% to 40% CH3CN containing 0.1% H3PO4 has been reported for this compound analysis.[7]
-
Change the Mobile Phase pH: The retention of peptides can be significantly affected by the pH of the mobile phase. Modifying the pH can alter the selectivity of the separation.
-
Try a Different Stationary Phase: If optimizing the mobile phase does not provide the desired resolution, consider using a column with a different C18 stationary phase or even a different type of stationary phase altogether.
Q4: The backpressure on my HPLC system is unusually high.
A4: High backpressure is a common issue in HPLC and can indicate a blockage in the system.
-
Column or Frit Blockage: The most common cause of high backpressure is a clogged column inlet frit.[4] This can be due to precipitated sample components or buffer salts. Try back-flushing the column or replacing the frit.
-
System Blockage: Check for blockages in other parts of the system, such as tubing, in-line filters, or the injector.[4][8]
-
Improper Mobile Phase: A mobile phase with high viscosity can lead to increased backpressure. Ensure your mobile phase components are miscible and the viscosity is appropriate for your system.[6]
Q5: My retention times for this compound are not reproducible.
A5: Fluctuating retention times can make peak identification and fraction collection difficult.
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently. If you are using a gradient, ensure the pump is mixing the solvents correctly.[9]
-
Column Equilibration: The column must be properly equilibrated with the mobile phase before each injection. A slow equilibration can sometimes be observed with highly aqueous mobile phases on certain C18 columns.[9]
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported for the HPLC purification and analysis of this compound.
| Parameter | Value | Reference |
| Analytical HPLC | ||
| Column | Shin pack XR-ODS (2.2 µm, 2.0 × 50 mm) | [7] |
| Mobile Phase | 6-min linear gradient from 5% to 40% CH3CN containing 0.1% H3PO4 | [7] |
| Flow Rate | 0.55 ml/min | [7] |
| Retention Time | 3.1 min | [7] |
| Preparative HPLC | ||
| Column | CAPCELL PAK C18 (20 i.d. × 250 mm) | [3] |
| Mobile Phase | 22% acetonitrile containing 10 mM phosphate buffer (pH 7.5) | [3] |
| Flow Rate | 8 ml/minute | [3] |
| Detection | UV at 210 nm | [3] |
| Retention Times | This compound: 44 min, Lariatin B: 56 min | [3] |
Experimental Protocols
Protocol 1: Analytical HPLC of this compound
This protocol is based on the method described for the analysis of this compound in culture broth.[7]
-
Sample Preparation: Filter the culture broth through a 0.45 µm membrane filter.
-
HPLC System: A system equipped with a diode array detector is used.
-
Column: Shin pack XR-ODS (2.2 µm, 2.0 × 50 mm).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (H3PO4).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (H3PO4).
-
Gradient: 5% B to 40% B over 6 minutes.
-
Flow Rate: 0.55 ml/min.
-
Detection: Monitor at a suitable UV wavelength (e.g., 210-220 nm).
-
Expected Retention Time: Approximately 3.1 minutes for this compound.
Protocol 2: Preparative HPLC for this compound Purification
This protocol is adapted from a method used for the purification of Lariatins A and B.[3]
-
Sample Preparation: The active material from previous chromatography steps is dissolved in a suitable solvent.
-
HPLC System: A preparative HPLC system with a UV detector.
-
Column: CAPCELL PAK C18 (20 i.d. × 250 mm).
-
Mobile Phase: Isocratic elution with 22% acetonitrile containing 10 mM phosphate buffer (pH 7.5).
-
Flow Rate: 8 ml/minute.
-
Detection: Monitor at 210 nm.
-
Fraction Collection: Collect fractions corresponding to the this compound peak (expected around 44 minutes).
-
Desalting: Desalt the collected fractions using a suitable method, such as an OASIS HLB column.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A general experimental workflow for this compound purification.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. hplc.eu [hplc.eu]
- 6. lcms.cz [lcms.cz]
- 7. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimizing culture conditions for Lariatin A fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing culture conditions for Lariatin A fermentation. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the production of this potent anti-mycobacterial lasso peptide.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound?
A1: this compound is produced by the Gram-positive bacterium Rhodococcus jostii K01-B0171.[1][2]
Q2: What is the general fermentation strategy for this compound production?
A2: The general strategy involves a two-stage fermentation process. First, a seed culture is prepared in a smaller volume. This seed culture is then used to inoculate a larger production-scale fermenter.[1]
Q3: What is the typical duration of this compound fermentation?
A3: The fermentation is typically carried out for 6 days to achieve optimal this compound production.[1]
Q4: How is this compound isolated from the culture broth?
A4: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant, containing this compound, is then typically passed through a resin column, such as Diaion HP-20, for initial purification.[1]
Experimental Protocols
Protocol 1: Seed Culture Preparation
This protocol outlines the steps for preparing the inoculum for the main fermentation.
-
Inoculation: A glycerol (B35011) stock of Rhodococcus jostii K01-B0171 is used to inoculate a 500 mL Erlenmeyer flask containing 100 mL of LP medium.
-
Incubation: The flask is incubated on a rotary shaker at 200 rpm and 30°C for 2 days.[1]
Protocol 2: Production Scale Fermentation
This protocol describes the conditions for large-scale production of this compound in a jar fermenter.
-
Inoculation: The 100 mL seed culture is transferred into a 7.5-liter jar fermenter containing 5 liters of LP medium.[1]
-
Fermentation Parameters: The fermentation is maintained for 6 days under the following conditions:[1]
-
Temperature: 27°C
-
Aeration: 1.5 L/min
-
Agitation: 200 rpm
-
Data Presentation: Culture Conditions
The following tables summarize the key components and parameters for the successful fermentation of this compound.
Table 1: Composition of LP Medium
| Component | Concentration |
| Mannitol | 3.0% |
| Glucose | 1.0% |
| Yeast Extract | 0.5% |
| Ammonium Succinate | 0.5% |
| KH₂PO₄ | 0.1% |
| MgSO₄·7H₂O | 0.1% |
| FeSO₄·7H₂O | 0.0001% |
| MgCl₂·4H₂O | 0.0001% |
| ZnSO₄·7H₂O | 0.0001% |
| CuSO₄·5H₂O | 0.0001% |
| CoCl₂·6H₂O | 0.0001% |
| pH | 7.0 (before sterilization) |
Source:[1]
Table 2: Fermentation Parameters
| Parameter | Seed Culture | Production Fermentation |
| Vessel | 500 mL Erlenmeyer Flask | 7.5 L Jar Fermenter |
| Volume | 100 mL | 5 L |
| Temperature | 30°C | 27°C |
| Agitation | 200 rpm (rotary shaker) | 200 rpm |
| Aeration | N/A (shaker flask) | 1.5 L/min |
| Duration | 2 days | 6 days |
Source:[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during this compound fermentation.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Production | - Inadequate nutrient composition in the medium.- Suboptimal pH of the medium.- Incorrect fermentation temperature.- Insufficient aeration or agitation.- Poor quality of the seed culture. | - Double-check the concentrations of all components in the LP medium.[1]- Ensure the pH of the medium is adjusted to 7.0 before sterilization.[1]- Verify and calibrate the temperature probes of the incubator and fermenter to maintain 30°C for seed culture and 27°C for production.[1]- Check and calibrate the airflow meter and tachometer to ensure proper aeration (1.5 L/min) and agitation (200 rpm).[1]- Use a fresh, healthy seed culture. Consider optimizing the seed culture age. |
| Inconsistent Batch-to-Batch Yield | - Variability in raw materials.- Inconsistent inoculum size or quality.- Fluctuations in fermentation parameters. | - Use high-quality, consistent sources for all medium components.- Standardize the seed culture preparation protocol, ensuring a consistent cell density at the time of inoculation.- Closely monitor and control all fermentation parameters (temperature, pH, aeration, agitation) throughout the process. |
| Contamination | - Non-sterile medium or equipment.- Contaminated inoculum.- Leaks in the fermenter seals. | - Ensure proper sterilization of the medium, fermenter, and all associated equipment.- Use aseptic techniques during inoculation and sampling.- Regularly inspect and maintain the fermenter seals and connections. |
| Foaming | - High concentration of proteins or other surface-active compounds in the medium. | - Add a sterile antifoaming agent as needed. Start with a low concentration and add incrementally. |
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Simplified this compound biosynthesis pathway.
References
Addressing aggregation issues with synthetic Lariatin A peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Lariatin A peptides. The information provided aims to address common challenges, with a focus on aggregation issues, to facilitate smoother experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest?
A1: this compound is a lasso peptide with potent antimycobacterial activity.[1][2][3] Its unique "lasso" structure, where the C-terminal tail is threaded through and trapped within a macrolactam ring, confers high resistance to heat and proteases.[4][5] this compound is of significant interest for its potential as a novel therapeutic agent against Mycobacterium tuberculosis, including multidrug-resistant strains.[6][7][8]
Q2: What are the main challenges when working with synthetic this compound peptides?
A2: A primary challenge when working with synthetic peptides, including this compound, is their propensity to aggregate.[3] This can lead to issues with solubility, inaccurate concentration measurements, and reduced biological activity.[9] Due to their complex, constrained structure, synthetic lasso peptides can be challenging to purify and handle.[10]
Q3: How does the structure of this compound contribute to its stability and potential for aggregation?
A3: The rigid, knotted structure of this compound, maintained by its unique lasso fold, provides exceptional stability against thermal and proteolytic degradation.[4][11] However, the same hydrophobic residues that contribute to its stable fold can also promote self-association and aggregation, particularly at high concentrations or in certain solvent conditions.[3]
Q4: What is the known mechanism of action for this compound?
A4: this compound exhibits its antimycobacterial effect by targeting the ATP-dependent protease ClpC1P1P2 in Mycobacterium tuberculosis.[6][12] By binding to the ClpC1 ATPase complex, this compound uncouples ATP hydrolysis from protein degradation, leading to a toxic accumulation of unfolded proteins and ultimately cell death.[12]
Troubleshooting Guide: Aggregation and Solubility Issues
Q5: My synthetic this compound peptide won't dissolve. What should I do?
A5: Difficulty in dissolving synthetic this compound is often due to aggregation. Follow this step-wise approach to find a suitable solvent:
-
Start with Ultrapure Water: For a small aliquot of your lyophilized peptide, try dissolving it in sterile, distilled water.
-
Assess the Net Charge:
-
Basic Peptides (net positive charge): If insoluble in water, try a dilute acidic solution like 10% acetic acid.[13]
-
Acidic Peptides (net negative charge): If insoluble in water, try a dilute basic solution like 0.1% aqueous ammonia. Caution: Avoid basic solutions if your peptide contains cysteine, as it can promote disulfide bond formation and further aggregation.[13]
-
Neutral or Hydrophobic Peptides: For peptides with a high content of hydrophobic residues, start with a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and then slowly add this solution to your aqueous buffer with vigorous stirring.[13]
-
Q6: My this compound solution is cloudy or has visible precipitates. What does this mean and how can I fix it?
A6: Cloudiness or precipitation indicates that the peptide is aggregating. Here are some strategies to address this:
-
Optimize pH: Ensure the pH of your buffer is at least 1-2 units away from the isoelectric point (pI) of the peptide. This increases the net charge and promotes repulsion between peptide molecules.
-
Lower the Concentration: Work with the lowest concentration of the peptide that is feasible for your experiment.
-
Use Additives: Certain excipients can help prevent aggregation. Consider adding small amounts of organic solvents (e.g., DMSO, ethanol), sugars (e.g., sucrose, trehalose), or non-ionic detergents. The choice of additive is peptide-dependent and may require optimization.
-
Control Temperature: Avoid repeated freeze-thaw cycles by aliquoting your stock solution. Store frozen at -20°C or -80°C. For experiments, maintain a consistent temperature.
Q7: How can I prevent aggregation of my synthetic this compound peptide from the start?
A7: Proactive measures can significantly reduce aggregation issues:
-
Proper Storage: Store lyophilized peptide at -20°C or -80°C in a desiccator.
-
Careful Reconstitution: Allow the peptide vial to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Solvent Selection: Based on the peptide's amino acid sequence, choose an appropriate initial solvent as outlined in the troubleshooting guide.
-
Use of Disaggregating Agents: For peptides that are known to be highly prone to aggregation, you can initially dissolve them in a stronger denaturing agent like 6 M guanidine (B92328) hydrochloride (GdnHCl) and then dilute into the final buffer.
Data Presentation: Solubility and Aggregation Parameters
Table 1: Recommended Solvents for Synthetic this compound Peptides
| Solvent | Peptide Characteristics | Procedure | Notes |
| Sterile Water | Short peptides (<5 residues), highly charged peptides | Add water directly to the lyophilized peptide and vortex. | First choice for most peptides. |
| 10% Acetic Acid | Basic peptides (net positive charge) | Dissolve in a small amount of 10% acetic acid, then dilute with water. | Useful for peptides with a high content of Lys, Arg, His.[13] |
| 0.1% Aqueous Ammonia | Acidic peptides (net negative charge) | Dissolve in a small amount of 0.1% NH4OH, then dilute with water. | Avoid if the peptide contains Cys.[13] |
| DMSO, DMF | Hydrophobic or neutral peptides | Dissolve in a minimal amount of organic solvent, then slowly add to the aqueous buffer with stirring. | High concentrations can be toxic to cells.[14] |
| 6 M Guanidine HCl | Highly aggregated peptides | Dissolve in 6 M GdnHCl, then dilute into the final buffer. | Denaturing agent; may need to be removed for functional assays. |
Table 2: Factors Influencing this compound Aggregation and Mitigation Strategies
| Factor | Effect on Aggregation | Mitigation Strategy |
| Concentration | Higher concentration increases aggregation | Work with the lowest feasible concentration. |
| pH near pI | Promotes aggregation due to minimal net charge | Adjust buffer pH to be at least 1-2 units away from the pI. |
| Temperature | Freeze-thaw cycles can induce aggregation | Aliquot stock solutions and store at -20°C or -80°C. |
| Ionic Strength | Can either increase or decrease aggregation depending on the peptide | Optimize salt concentration in the buffer (e.g., 50-150 mM NaCl). |
| Hydrophobic Residues | High content of hydrophobic amino acids promotes aggregation | Use organic co-solvents (e.g., DMSO, ethanol) or detergents.[3] |
Experimental Protocols
Protocol 1: Step-wise Peptide Solubilization Workflow
This protocol provides a systematic approach to solubilizing a new synthetic this compound peptide.
Materials:
-
Lyophilized synthetic this compound peptide
-
Sterile, ultrapure water
-
10% (v/v) Acetic Acid
-
0.1% (v/v) Aqueous Ammonia
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Initial Assessment: Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom. Allow the vial to come to room temperature.
-
Water First: Add a small volume of sterile, ultrapure water to a small aliquot of the peptide to achieve a high concentration (e.g., 1-10 mg/mL). Vortex for 30 seconds.
-
Sonication: If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
pH Adjustment (if necessary):
-
For Basic Peptides: If still not dissolved, add small increments of 10% acetic acid, vortexing after each addition, until the peptide dissolves.
-
For Acidic Peptides: If still not dissolved, add small increments of 0.1% aqueous ammonia, vortexing after each addition, until the peptide dissolves.
-
-
Organic Solvent (for hydrophobic peptides): If the peptide remains insoluble, use a fresh aliquot. Add a minimal volume of DMSO and vortex until dissolved. Then, slowly add this solution dropwise to your stirring aqueous buffer.
-
Final Dilution: Once a clear stock solution is obtained, it can be diluted to the final desired concentration in the appropriate experimental buffer.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring this compound Aggregation
This protocol describes a method to monitor the aggregation kinetics of synthetic this compound using the fluorescent dye Thioflavin T (ThT), which exhibits increased fluorescence upon binding to amyloid-like fibrillar structures.
Materials:
-
Synthetic this compound peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Black, clear-bottom 96-well plates
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of this compound at the desired concentration in the assay buffer. It is advisable to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in each well is typical.
-
-
Set up the Assay Plate:
-
In triplicate, add the this compound solution to the wells of the 96-well plate.
-
Include control wells:
-
Buffer only
-
Buffer with ThT only
-
-
-
Initiate the Assay:
-
Add the ThT working solution to all wells containing the peptide and the "Buffer with ThT" control.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation and Measurement:
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment.
-
-
Data Analysis:
-
Subtract the background fluorescence of the "Buffer with ThT" control from the fluorescence readings of the peptide samples.
-
Plot the fluorescence intensity versus time to observe the aggregation kinetics. An increase in fluorescence over time indicates peptide aggregation.
-
Visualizations
This compound Solubilization Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Lasso Peptides—A New Weapon Against Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Free Biosynthesis to Evaluate Lasso Peptide Formation and Enzyme-Substrate Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lasso Peptides: Heterologous Production and Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. researchgate.net [researchgate.net]
- 12. Lassomycin, a ribosomally synthesized cyclic peptide, kills Mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Lariatin A Solubility and Handling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Lariatin A for in vitro assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a lasso peptide with potent antimycobacterial properties, originally isolated from Rhodococcus jostii[1][2]. It is a cyclic peptide consisting of 18 amino acid residues[3]. Its unique "lasso" structure, where the C-terminal tail is threaded through a macrolactam ring, confers high resistance to denaturation by organic solvents and chaotropic ions[4]. Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 732286-09-8 | [1] |
| Molecular Formula | C₉₄H₁₄₃N₂₇O₂₅ | [1] |
| Molecular Weight | 2051.3 g/mol | [1][5] |
| Appearance | A solid | [1] |
| Primary Activity | Antimycobacterial (active against M. tuberculosis and M. smegmatis) | [1][2][6][7] |
Q2: What is the reported solubility of this compound?
According to its supplier, this compound is soluble in methanol (B129727) and water[1]. However, the quantitative solubility (e.g., in mg/mL or mM) is not specified. For practical purposes in preparing stock solutions for in vitro assays, it is recommended to start with a small amount of the peptide to test solubility in the desired solvent[8].
Q3: Which solvents are recommended for dissolving this compound for in vitro assays?
For hydrophobic peptides like this compound, a common strategy is to first dissolve the peptide in a minimal amount of an organic solvent and then dilute it with the aqueous assay buffer[9][10].
| Solvent | Recommendation | Considerations |
| Methanol | Reported as a suitable solvent[1]. Good for initial solubilization. | Ensure the final concentration in your assay is tolerated by the cells or biological system. |
| Dimethyl Sulfoxide (DMSO) | A strong solvent for hydrophobic peptides[9][11]. | Avoid for peptides containing Cys, Met, or Trp due to potential oxidation[10]. The final concentration in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity[9][12][13]. |
| Water | Reported as a suitable solvent[1]. | Solubility may be limited, especially at higher concentrations. |
| Aqueous Buffers (e.g., PBS, Tris) | Can be used for dilution from an organic stock. | The pH of the buffer can significantly impact peptide solubility[9]. |
Q4: this compound is precipitating out of my aqueous solution. What can I do?
Precipitation upon dilution of an organic stock into an aqueous buffer is a common issue with hydrophobic compounds[13]. Here are several troubleshooting steps:
-
Vortexing/Sonication: Ensure thorough mixing by vortexing. Sonication can also help break down aggregates and improve dissolution[8][9].
-
Heating: Gently warming the solution (e.g., to 37°C) can increase solubility. However, avoid excessive heat to prevent peptide degradation[11].
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point. Adjusting the pH of the buffer away from the pI can enhance solubility[9][11].
-
Use of Co-solvents: Including a small percentage of an organic solvent like DMSO or ethanol (B145695) in your final aqueous solution can help maintain solubility[9].
-
Centrifugation: Before use, centrifuge your peptide solution to pellet any undissolved material. Use the supernatant for your experiments to ensure you are working with a homogenous solution[9][11].
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent choice. | Try a stronger organic solvent like DMSO[9]. Use sonication to aid dissolution[8]. Ensure you are using a sufficient volume of solvent. |
| The peptide solution is cloudy or contains visible particulates. | The peptide is suspended, not fully dissolved. | Centrifuge the solution to remove undissolved peptide[9][11]. Consider testing solubility in a different solvent system. |
| Precipitation occurs after adding the stock solution to the aqueous assay buffer. | The peptide has reached its solubility limit in the final buffer composition. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your assay[9][13]. |
| Inconsistent results between experiments. | Incomplete solubilization leading to inaccurate concentrations. | Always ensure the peptide is fully dissolved before preparing dilutions. Prepare fresh stock solutions regularly. Centrifuge solutions before use to remove any precipitate[11][14]. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL this compound stock solution in DMSO.
Materials:
-
Lyophilized this compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Based on the amount of this compound, calculate the required volume of DMSO to achieve a 1 mg/mL concentration.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If dissolution is not complete, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulates. If present, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and use the supernatant.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer for a cell-based assay.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Determine the final desired concentration of this compound in your assay.
-
Perform serial dilutions of the stock solution in the aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to minimize precipitation.
-
Ensure the final concentration of DMSO in the assay is non-toxic to the cells (typically ≤0.5%)[9][12][13].
-
Include a vehicle control in your experiment containing the same final concentration of DMSO as the this compound-treated samples.
Visualizing Experimental Workflows
Caption: Workflow for this compound stock solution and assay preparation.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|COA [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. jpt.com [jpt.com]
- 10. News - How to increase the solubility of peptides? [gtpeptide.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. knowledge.illumina.com [knowledge.illumina.com]
Technical Support Center: Lariatin A Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lariatin A during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its stability unique?
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) known as a lasso peptide.[1][2] Its unique "lasso" structure, where the C-terminal tail is threaded through a macrolactam ring, confers remarkable resistance to thermal and proteolytic degradation compared to linear peptides.[3][4][5] This structural rigidity is a key factor in its stability.
Q2: What are the primary factors that can cause this compound to degrade during storage?
While this compound is exceptionally stable, like all peptides, it can be susceptible to degradation over extended periods or under suboptimal conditions.[6][7] The primary factors include:
-
Moisture: The presence of water can facilitate hydrolysis of peptide bonds.[8]
-
pH: Extreme pH values can catalyze hydrolysis and other chemical modifications.[9]
-
Temperature: Elevated temperatures can accelerate degradation pathways.[10]
-
Light: Exposure to UV light can lead to photodegradation, particularly of sensitive amino acid residues.[10]
-
Oxidation: Certain amino acid residues in this compound's sequence may be susceptible to oxidation.[9]
-
Repeated Freeze-Thaw Cycles: These cycles can disrupt the peptide's structure and lead to aggregation.[8][11]
Q3: What is the amino acid sequence of this compound and which residues are most susceptible to degradation?
The amino acid sequence of this compound is Gly-Ser-Gln-Leu-Val-Tyr-Arg-Glu-Trp-Val-Gly-His-Ser-Asn-Val-Ile-Lys-Pro.[12][13] Based on general peptide degradation pathways, the following residues in this compound may be more susceptible to specific types of degradation:[9][14]
-
Gln (Glutamine) and Asn (Asparagine): Prone to deamidation, especially at neutral to high pH.[9]
-
Trp (Tryptophan) and Tyr (Tyrosine): Susceptible to oxidation and photodegradation.[14]
-
Arg (Arginine) and Lys (Lysine): Can be involved in various chemical modifications.
Q4: What are the optimal conditions for long-term storage of lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed, light-protected container.[10][15] To minimize moisture absorption, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.[8] After use, it is good practice to purge the vial with an inert gas like argon or nitrogen before resealing.[8]
Q5: How should I store this compound after it has been reconstituted in a solvent?
Storing peptides in solution is generally not recommended for long periods.[8] If necessary, dissolve this compound in a sterile buffer at a pH of 5-6.[15] The solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in a stored sample. | Peptide degradation due to improper storage (e.g., high temperature, moisture). | 1. Review storage conditions against recommended guidelines. 2. Perform a stability analysis using HPLC to check for degradation products. 3. Use a fresh vial of this compound for comparison. |
| Appearance of new peaks in HPLC analysis of a stored sample. | Chemical degradation of this compound. | 1. Identify the potential degradation products using mass spectrometry (MS). 2. Based on the identified modifications, adjust storage conditions (e.g., use deoxygenated buffers if oxidation is detected). |
| Difficulty dissolving lyophilized this compound. | Peptide has absorbed moisture and aggregated. | 1. Ensure the vial is warmed to room temperature in a desiccator before opening. 2. Try sonicating the solution to aid dissolution. 3. If solubility is still an issue, consider using a small amount of an organic solvent like DMSO to initially dissolve the peptide, followed by dilution with the aqueous buffer. |
| Precipitation observed in a frozen and thawed this compound solution. | Peptide aggregation caused by freeze-thaw cycles. | 1. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 2. If precipitation occurs, try to gently warm and sonicate the solution to redissolve the peptide. However, be aware that some aggregation may be irreversible. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Years | Store in a desiccator, protect from light, minimize moisture exposure.[10][15] |
| -20°C | Months to a year | Store in a desiccator, protect from light.[10][15] | |
| 4°C | Short-term (weeks) | Not recommended for long-term storage. | |
| Reconstituted Solution | -80°C | Weeks to months | Aliquot to avoid freeze-thaw cycles; use sterile buffer (pH 5-6).[11][15] |
| -20°C | Days to weeks | Aliquot to avoid freeze-thaw cycles; use sterile buffer (pH 5-6).[11][15] | |
| 4°C | Very short-term (days) | Not recommended. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under different storage conditions by monitoring its purity over time.
Materials:
-
This compound (lyophilized powder)
-
Sterile, distilled water or appropriate buffer (e.g., phosphate (B84403) buffer, pH 5-6)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid, HPLC grade
-
HPLC system with a C18 column
-
Vials for storage at different temperatures
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer.
-
Aliquot the stock solution into separate vials for each time point and storage condition to be tested (e.g., 4°C, -20°C, room temperature).
-
For lyophilized stability, store vials of the powder at the desired temperatures. At each time point, reconstitute one vial to the stock concentration.
-
-
Time Zero (T0) Analysis:
-
Immediately after preparation, inject an aliquot of the stock solution onto the HPLC system. This will serve as the baseline for purity.
-
-
HPLC Method:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar)
-
Mobile Phase A: 0.1% TFA (or formic acid) in water
-
Mobile Phase B: 0.1% TFA (or formic acid) in ACN
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
-
Time Point Analysis:
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Inject the sample onto the HPLC and acquire the chromatogram under the same conditions as the T0 analysis.
-
-
Data Analysis:
-
Integrate the peak areas of the main this compound peak and any new peaks that appear.
-
Calculate the percentage purity of this compound at each time point relative to the total peak area.
-
Compare the purity at different time points and storage conditions to the T0 sample to determine the rate of degradation.
-
Visualizations
Caption: Troubleshooting logic for this compound degradation.
Caption: Workflow for this compound stability assessment.
References
- 1. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Lasso Peptides: Exploring the Folding Landscape of Nature’s Smallest Interlocked Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Lasso Peptides: Heterologous Production and Potential Medical Application [frontiersin.org]
- 8. peptide.com [peptide.com]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 11. genscript.com [genscript.com]
- 12. uniprot.org [uniprot.org]
- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 14. nordscipeptides.com [nordscipeptides.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Lariatin A Antimicrobial Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate antimicrobial susceptibility testing (AST) of Lariatin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a lasso peptide antibiotic with potent and selective activity against mycobacteria.[1][2][3] It belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique knotted structure that confers high stability.[3][4][5] The mechanism of action for some lasso peptides, like the related lariocidin, involves targeting the bacterial ribosome at a novel site on the small ribosomal subunit, thereby inhibiting protein synthesis.[6][7][8] For this compound, the amino acid residue Lys17 has been identified as essential for its anti-mycobacterial activity.[9]
Q2: Why are standard antimicrobial susceptibility testing (AST) protocols, such as those from CLSI and EUCAST, not recommended for this compound?
Standard AST protocols are often unsuitable for cationic antimicrobial peptides like this compound for several reasons:
-
Adsorption to Plastics: Peptides can adsorb to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration and inaccurately high Minimum Inhibitory Concentration (MIC) values.[10][11]
-
Media Composition: Standard media like Mueller-Hinton Broth (MHB) can contain high concentrations of salts and polyanionic components that may interfere with the activity of cationic peptides.[11][12]
-
Peptide Stability: Peptides can be susceptible to degradation by proteases that may be present in the experimental setup.[12][13]
Q3: What is the recommended method for determining the Minimum Inhibitory Concentration (MIC) of this compound?
A modified broth microdilution method is recommended for determining the MIC of this compound.[11][14] This method accounts for the unique properties of antimicrobial peptides. Key modifications include the use of polypropylene (B1209903) plates and a specific diluent for the peptide.[11][12][14]
Troubleshooting Guide
Problem 1: High variability or non-reproducible MIC results.
-
Possible Cause: Adsorption of this compound to plasticware.
-
Possible Cause: Inconsistent inoculum preparation.
-
Possible Cause: Peptide degradation.
-
Solution: Prepare this compound stock solutions fresh on the day of the experiment. If short-term storage is necessary, store aliquots at -80°C in the dark.[10][12] When preparing working solutions, use a diluent such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding and maintain stability.[14]
-
Problem 2: No inhibition of growth observed, even at high concentrations of this compound.
-
Possible Cause: Inactivation of this compound by media components.
-
Possible Cause: Incorrect pH of the medium.
-
Solution: Ensure the pH of the MHB is within the recommended range (typically 7.2-7.4). The activity of some antimicrobial peptides can be pH-dependent.
-
Problem 3: Difficulty in determining the MIC endpoint due to trailing growth.
-
Possible Cause: Partial inhibition of bacterial growth.
-
Solution: The MIC should be defined as the lowest concentration of this compound that causes a significant reduction in growth (e.g., ≥50% or ≥90%) compared to the growth control.[14] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[12] It is important to be consistent in the definition of the endpoint across all experiments.
-
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is a modified version of the standard broth microdilution method, optimized for antimicrobial peptides like this compound.[12][14]
Materials:
-
This compound
-
Quality control bacterial strains (e.g., Mycobacterium smegmatis)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Sterile deionized water
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile deionized water to create a high-concentration stock solution. Further dilute in 0.01% acetic acid with 0.2% BSA to prepare the working stock.[14]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[12]
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
-
Assay Procedure:
-
Prepare serial two-fold dilutions of this compound in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.[14]
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[12]
-
Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells.[14]
-
Include a growth control (bacteria with no this compound) and a sterility control (media only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible growth of the microorganism.[10] This can be determined visually or by reading the absorbance at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following MIC determination, take a 10 µL aliquot from the wells showing no visible growth.
-
Plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[10]
Data Presentation
Table 1: Example MIC and MBC Data for this compound
| Organism | MIC (µg/mL) | MBC (µg/mL) |
| Mycobacterium smegmatis | 3.13[2] | 6.25 |
| Mycobacterium tuberculosis H37Rv | 0.39[2][15] | 0.78 |
| Mycobacterium avium | 1.56 | 3.13 |
| Mycobacterium intracellulare | 3.13 | 6.25 |
Note: MBC values are hypothetical examples for illustrative purposes.
Visualizations
Caption: Workflow for MIC and MBC determination of this compound.
Caption: Troubleshooting logic for inconsistent MIC results.
Caption: Simplified mechanism of action of this compound.
References
- 1. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Broad Spectrum Lasso Peptide Antibiotic Targeting the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A broad-spectrum lasso peptide antibiotic targeting the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Lys17 in the 'lasso' peptide this compound is responsible for anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Lasso Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of lasso peptides.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of your lasso peptide.
Problem 1: Low yield or incomplete synthesis of the linear precursor peptide during Solid-Phase Peptide Synthesis (SPPS).
Possible Causes and Solutions:
-
Peptide Aggregation: Long and hydrophobic peptide sequences are prone to aggregation on the solid support, hindering reagent access and leading to incomplete reactions.
-
Solution:
-
Incorporate Pseudoproline Dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation. Their use has been shown to significantly improve the purity and yield of complex peptides.[1][2]
-
Optimize Solvent Composition: Using a mixture of solvents like DMF/DCM/NMP can improve the solvation of the growing peptide chain and reduce aggregation.[3]
-
Elevated Temperature: Performing coupling reactions at a higher temperature can help to disrupt aggregates and improve reaction kinetics.
-
-
-
Steric Hindrance and Difficult Couplings: Certain amino acid residues, particularly bulky or non-natural ones, can be difficult to couple efficiently.
-
Solution:
-
Choose a High-Efficiency Coupling Reagent: For challenging coupling steps, stronger activating reagents can significantly improve yields. The choice of coupling reagent is critical for the success of synthesizing complex peptides.[4] See Table 1 for a comparison of common coupling reagents.
-
Double Coupling: Repeating the coupling step for difficult residues can help drive the reaction to completion.
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can increase the reaction rate.
-
-
Problem 2: Low yield or formation of the non-threaded branched-cyclic topoisomer during the cyclization step.
Possible Causes and Solutions:
-
Unfavorable Pre-cyclization Conformation: The linear peptide must adopt a specific conformation that allows the C-terminal tail to be threaded through the macrolactam ring upon cyclization. This is an entropically disfavored process.[5]
-
Solution:
-
On-Resin vs. Solution-Phase Cyclization: The choice between performing the cyclization on the solid support (on-resin) or after cleaving the peptide (solution-phase) can significantly impact the outcome. While solution-phase cyclization can sometimes offer higher yields due to greater conformational flexibility, on-resin cyclization can be more efficient by minimizing intermolecular reactions.[6] See Table 2 for a general comparison.
-
Introduction of Turn-Inducing Residues: Incorporating specific amino acids (e.g., proline, D-amino acids) near the cyclization site can help induce a pre-organized conformation favorable for threading.
-
-
-
Inefficient Cyclization Reaction: The formation of the isopeptide bond may be slow or incomplete.
-
Solution:
-
Optimize Cyclization Reagents and Conditions: The choice of cyclization reagent, solvent, and temperature can be critical. High dilution conditions are often necessary in solution-phase cyclization to minimize oligomerization.[5]
-
-
Problem 3: Difficulty in purifying the final lasso peptide.
Possible Causes and Solutions:
-
Co-elution with Impurities: The crude synthetic product can contain a complex mixture of impurities, including deletion sequences, truncated peptides, and the unthreaded topoisomer, which may have similar chromatographic properties to the desired lasso peptide.
-
Solution:
-
Optimize HPLC Gradient: A shallow and optimized gradient during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is crucial for separating the lasso peptide from closely related impurities.[7][8][9][10] It is often beneficial to start with a generic scouting gradient to understand the elution profile before developing a focused gradient for purification.[7]
-
Adjust Mobile Phase pH: Changing the pH of the mobile phase can alter the retention times of the peptide and impurities, potentially improving separation.[7]
-
-
-
Poor Solubility of the Crude Peptide: The crude peptide may be difficult to dissolve in the initial HPLC mobile phase.
-
Solution:
-
Use of Organic Solvents: Small amounts of organic solvents like acetonitrile (B52724) or isopropanol (B130326) can be used to dissolve the crude peptide before injection.
-
Test Different Buffer Systems: For peptides that are insoluble at low pH (e.g., with TFA), using a high pH buffer system (e.g., ammonium (B1175870) bicarbonate) for purification might be necessary.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the chemical synthesis of lasso peptides?
A1: The primary challenge is achieving the unique threaded topology. The chemical synthesis must correctly fold the linear precursor so that the C-terminal tail passes through the macrolactam ring during cyclization. This is an entropically unfavorable process, and often the non-threaded branched-cyclic peptide is the major product.[11]
Q2: What are the advantages of a chemoenzymatic approach for lasso peptide synthesis?
A2: A chemoenzymatic approach combines the flexibility of chemical synthesis for incorporating non-natural amino acids into the precursor peptide with the high efficiency and specificity of enzymes for the final cyclization and threading step. This can lead to higher yields of the correctly folded lasso peptide.
Q3: How can I confirm that I have synthesized the correct threaded lasso peptide and not the branched-cyclic topoisomer?
A3: Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the three-dimensional fold.
-
Mass Spectrometry (MS): While the mass of both topoisomers is identical, their fragmentation patterns in tandem MS (MS/MS) can differ.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their shape and size, allowing for the differentiation of the more compact threaded lasso peptide from the unthreaded form.
-
Protease Digestion: Lasso peptides are often more resistant to proteolysis than their linear or branched-cyclic counterparts.
Q4: What is the typical overall yield for a total chemical synthesis of a lasso peptide?
A4: The overall yields for the total chemical synthesis of lasso peptides are often low, typically in the range of 1-5%. For example, the first total chemical synthesis of the lasso peptide BI-32169 reported an overall yield of 1.97%.[12] A successful total synthesis of another folded lasso peptide reported a yield of 2.5%.[11]
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency in Difficult Peptide Synthesis
| Coupling Reagent | Additive | Purity of Crude Peptide (%) | Comments |
| HATU | DIPEA | >95 | Highly efficient, especially for sterically hindered amino acids. |
| HCTU | DIPEA | ~90 | Good performance, often a cost-effective alternative to HATU. |
| PyBOP | DIPEA | ~85 | A classic phosphonium (B103445) salt-based reagent, generally reliable. |
| DIC | Oxyma | >95 | Carbodiimide-based activation with an oxime additive shows excellent performance and can reduce racemization. |
| DIC | HOBt | ~80 | A standard and cost-effective combination, but may be less efficient for difficult couplings. |
Data is generalized from studies on "difficult" peptide sequences which present challenges analogous to those in lasso peptide synthesis.[4][13][14][15]
Table 2: General Comparison of On-Resin vs. Solution-Phase Cyclization
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Concentration | Pseudo-dilution effect on the resin minimizes intermolecular reactions. | Requires high dilution to favor intramolecular cyclization over polymerization. |
| Yield | Can be lower due to steric hindrance from the resin and reduced peptide flexibility. | Potentially higher yields if the peptide can adopt the correct pre-cyclization conformation in solution.[6] |
| Purification | Simpler, as excess reagents are washed away before cleavage. | Requires purification of the linear peptide before cyclization and purification of the cyclic peptide after. |
| Solubility | Peptide is tethered, avoiding solubility issues during cyclization. | The linear peptide must be soluble in the cyclization solvent. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Lasso Peptide Precursor (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (4 eq.) using a suitable coupling reagent (e.g., HATU, 3.9 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF for 1-2 hours.
-
Confirm complete coupling using a Kaiser test.
-
-
Chain Elongation:
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Side-Chain Deprotection for Cyclization: Selectively deprotect the side chains of the two amino acids that will form the macrolactam ring using an appropriate orthogonal protecting group strategy.[16][17][18][19]
-
Cleavage from Resin (for solution-phase cyclization):
-
Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude linear peptide under vacuum.
-
Protocol 2: Head-to-Tail Macrolactam Cyclization in Solution
-
Dissolve Linear Peptide: Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DMF) to achieve a low concentration (typically 0.1-1 mM) to minimize intermolecular reactions.[5]
-
Add Cyclization Reagents: Add the cyclization reagent (e.g., PyBOP, 1.5 eq.) and a base (e.g., DIPEA, 3 eq.) to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the cyclization by LC-MS.
-
Quenching and Solvent Removal: Once the reaction is complete, quench any remaining activating agent and remove the solvent under reduced pressure.
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC.
Protocol 3: Purification of the Synthetic Lasso Peptide by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of mobile phase A and B, or a solvent containing a small amount of organic modifier like acetonitrile).
-
Column and Mobile Phases:
-
Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Scouting Gradient: Run an initial broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate retention time of the lasso peptide and the impurity profile.[8][13]
-
Focused Gradient for Purification: Design a shallow gradient around the elution point of the target peptide to maximize resolution (e.g., a 10-20% change in mobile phase B over 30-60 minutes).
-
Fraction Collection: Collect fractions corresponding to the peak of the desired lasso peptide.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: General workflow for the chemical synthesis of lasso peptides.
Caption: Troubleshooting decision tree for lasso peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 6. Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances and Perspectives on Expanding the Chemical Diversity of Lasso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2018141146A1 - Total chemical synthesis of lasso peptide - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biosynth.com [biosynth.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Lariatin A and Lassomycin Activity: A Guide for Researchers
A deep dive into the antimicrobial properties of two potent lasso peptides, Lariatin A and Lassomycin, reveals distinct mechanisms and therapeutic potential. This guide provides a comparative analysis of their activity, supported by experimental data and detailed protocols for researchers in drug discovery and development.
This compound and Lassomycin, both members of the lasso peptide family of natural products, have garnered significant attention for their potent antimicrobial activity, particularly against Mycobacterium tuberculosis. While structurally related, their mechanisms of action and antimicrobial spectra exhibit key differences, making them intriguing candidates for further investigation as potential antitubercular agents.
Data Presentation: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and Lassomycin against various mycobacterial strains, providing a quantitative comparison of their potency.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | 0.39 | [1][2] |
| Mycobacterium smegmatis | 3.13 | [1][2] | |
| Lassomycin | Mycobacterium tuberculosis H37Rv | 0.8–3 | [3] |
| Mycobacterium tuberculosis (MDR and XDR strains) | 0.8–3 | [3] | |
| Mycobacterium smegmatis | Active (MIC not specified) | [3] | |
| Mycobacterium avium subsp. paratuberculosis | Active (MBC of 1–4 µg/mL) | [3] |
Cytotoxicity Data:
Mechanism of Action
The primary molecular targets of this compound and Lassomycin differentiate their mechanisms of killing mycobacteria.
Lassomycin exerts its bactericidal effect by targeting the essential ClpC1 ATPase complex in Mycobacterium tuberculosis[3]. It binds to a highly acidic region of ClpC1, uncoupling ATP hydrolysis from protein degradation. This leads to a dysregulation of proteolysis, causing an accumulation of unfolded proteins and ultimately cell death[3].
The precise mechanism of action for This compound is not as well-defined as that of Lassomycin. However, its potent and selective activity against mycobacteria suggests a specific molecular target within these organisms[5]. Structure-activity relationship studies have indicated that specific amino acid residues are crucial for its anti-mycobacterial activity, pointing towards a targeted interaction[5].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and Lassomycin.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial potency.
1. Preparation of Bacterial Inoculum:
- Streak the mycobacterial strain onto an appropriate agar (B569324) medium (e.g., Middlebrook 7H11 agar) and incubate at 37°C.
- Inoculate a single colony into 5 mL of Mueller Hinton Broth (MHB) or other suitable broth.
- Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically a 0.5 McFarland standard).
- Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Peptide Dilutions:
- Prepare a stock solution of the lasso peptide (this compound or Lassomycin) in a suitable solvent (e.g., sterile deionized water).
- Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions.
- Include a positive control (bacteria with no peptide) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours (for rapidly growing mycobacteria like M. smegmatis) or longer (up to 14 days for M. tuberculosis).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation, providing a measure of the peptide's cytotoxicity.
1. Cell Culture and Seeding:
- Culture a human cell line (e.g., NIH 3T3 or HepG2) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
- Trypsinize the cells and seed them into a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well.
- Incubate the plate overnight to allow the cells to adhere.
2. Treatment with Peptides:
- Prepare serial dilutions of the lasso peptide in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the peptide.
- Include a control group of cells treated with medium only.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C to allow the formazan (B1609692) crystals to form.
- Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.
- The IC50 value, the concentration of the peptide that causes a 50% reduction in cell viability, can be determined by plotting the cell viability against the peptide concentration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing antimicrobial and cytotoxic activity.
Signaling Pathways
Caption: Comparative mechanisms of action for Lassomycin and this compound.
References
- 1. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Lassomycin, a ribosomally synthesized cyclic peptide, kills Mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lasso Peptides—A New Weapon Against Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Lysine-17 in the Antimycobacterial Activity of Lariatin A
A Comparative Guide for Researchers and Drug Development Professionals
Lariatin A, a lasso peptide antibiotic, has demonstrated potent and selective activity against mycobacteria, the causative agents of tuberculosis and other serious infections. Structure-activity relationship studies have been crucial in elucidating the components of this compound essential for its biological function. This guide provides a comparative analysis of this compound and its analogs, with a specific focus on confirming the critical role of the Lysine-17 (Lys17) residue in its antimycobacterial activity. Experimental data is presented to support these findings, along with detailed protocols for key assays.
Data Presentation: this compound and Analogs Activity
The antimycobacterial activity of this compound and its variants has been assessed using various methods, including the paper disk diffusion assay. The following tables summarize the available quantitative and semi-quantitative data, comparing the activity of wild-type this compound with its modified counterparts.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Lariatin B
| Compound | Target Organism | MIC (µg/mL) | Assay Method |
| This compound | Mycobacterium smegmatis | 3.13[1][2] | Agar (B569324) Dilution |
| This compound | Mycobacterium tuberculosis | 0.39[1][2] | Liquid Microdilution |
| Lariatin B | Mycobacterium smegmatis | 6.25[1][2] | Agar Dilution |
Table 2: Relative Anti-mycobacterial Activity of this compound Analogs against Mycobacterium smegmatis
This table is based on a study that evaluated the activity of various this compound analogs using a paper disk diffusion assay. The activity is presented relative to the wild-type this compound.
| Position | Substitution | Relative Activity (%) |
| Wild-type | - | 100 |
| 6 | Tyr -> Ala | < 10 |
| 10 | Ser -> Ala | ~100 |
| 11 | Gly -> Ala | < 10 |
| 12 | His -> Ala | ~100 |
| 13 | Ser -> Ala | ~100 |
| 14 | Asn -> Ala | < 10 |
| 15 | Val -> Ala | > 120 |
| 16 | Ile -> Ala | > 120 |
| 17 | Lys -> Ala | < 10 |
| 18 | Pro -> Ala | > 120 |
Data adapted from a study evaluating 20 lariatin variants. The relative activity was estimated from the inhibition zone diameters compared to wild-type this compound.
The Essentiality of Lys17: Insights from C-terminal Truncation
A key study confirming the importance of Lys17 involved the enzymatic removal of C-terminal amino acids from this compound using carboxypeptidase P.[3] This experiment generated C-terminally truncated fragments of the peptide. Subsequent evaluation of the antimycobacterial activity of these fragments revealed a complete loss of function.[3] This finding strongly indicates that the C-terminal region, and specifically the presence of Lys17, is indispensable for the biological activity of this compound.[3]
Molecular dynamics simulations have suggested that Lys17 forms a salt bridge with the C-terminal Proline-18 (Pro18), which is believed to be crucial for maintaining the active conformation of the peptide.[3]
Experimental Protocols
Carboxypeptidase P Digestion of this compound (Representative Protocol)
This protocol is a general guideline for the enzymatic digestion of peptides and can be adapted for the specific use of carboxypeptidase P with this compound.
Materials:
-
This compound sample
-
Carboxypeptidase P (sequencing grade)
-
Ammonium (B1175870) bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Stop solution (e.g., 10% trifluoroacetic acid - TFA)
-
HPLC system for fragment analysis
Procedure:
-
Dissolve this compound in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Add carboxypeptidase P to the this compound solution at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the reaction mixture at 37°C.
-
Take aliquots at different time points (e.g., 0, 1, 4, and 24 hours) to monitor the digestion progress.
-
Stop the reaction in the aliquots by adding the stop solution (e.g., bringing the final concentration of TFA to 1%).
-
Analyze the digested samples by reverse-phase HPLC to separate and identify the truncated peptide fragments.
-
Collect the fractions corresponding to the different fragments for subsequent activity testing.
Paper Disk Diffusion Assay for Antimycobacterial Activity
This method is used to qualitatively or semi-quantitatively assess the antimicrobial activity of a compound.
Materials:
-
Mycobacterium smegmatis (e.g., ATCC 607)
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
Middlebrook 7H10 agar plates
-
Sterile paper disks (6 mm diameter)
-
This compound and its analogs dissolved in a suitable solvent
-
Positive control (e.g., a known anti-mycobacterial drug)
-
Negative control (solvent alone)
Procedure:
-
Prepare a fresh culture of M. smegmatis in Middlebrook 7H9 broth and incubate until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of the Middlebrook 7H10 agar plates using a sterile swab.
-
Allow the plates to dry for a few minutes.
-
Impregnate the sterile paper disks with a known concentration of the test compounds (this compound and its analogs).
-
Place the impregnated disks, along with the positive and negative control disks, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Visualizations
Experimental Workflow for Confirming Lys17 Essentiality
Caption: Workflow for determining the essentiality of the C-terminal region of this compound.
Logical Relationship of Key Residues for this compound Activity
Caption: Key amino acid residues influencing this compound's antimycobacterial activity.
References
- 1. scispace.com [scispace.com]
- 2. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lys17 in the 'lasso' peptide this compound is responsible for anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Lariatin A Analogues: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lariatin A analogues, focusing on their structure-activity relationships (SAR) as potent anti-mycobacterial agents. The data presented is compiled from key studies investigating the impact of amino acid substitutions on the biological activity of this unique lasso peptide.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique "lasso" structure, where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring.[1][2][3] This constrained topology confers remarkable stability against proteases and harsh environmental conditions. Produced by the Gram-positive bacterium Rhodococcus jostii, this compound exhibits potent and selective activity against mycobacteria, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1][2][4] Understanding the structure-activity relationship of this compound is crucial for the rational design of novel analogues with enhanced therapeutic potential.
Data Presentation: Comparative Anti-Mycobacterial Activity
The following tables summarize the anti-mycobacterial activity of this compound, its natural variant Lariatin B, and a series of synthetic analogues. The primary data for the analogues was generated by Inokoshi et al. (2016) through a comprehensive mutational analysis.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of Natural Lariatins
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium smegmatis | 3.13 | [4] |
| Mycobacterium tuberculosis H37Rv | 0.39 | [4] | |
| Lariatin B | Mycobacterium smegmatis | 6.25 | [4] |
Table 2: Structure-Activity Relationship of this compound Analogues against Mycobacterium smegmatis
This table presents semi-quantitative data for key this compound analogues, with activity determined by the paper disk diffusion method. The data is adapted from the findings of Inokoshi et al. (2016).[1]
| Analogue (Substitution) | Role of Residue | Inhibition Zone (mm) | Relative Activity (%) |
| Wild Type (this compound) | - | 18.0 | 100 |
| Ring Residues | |||
| Y6A | Essential for Activity | 0 | <10 |
| Y6F | Activity Maintained | 18.0 | 100 |
| Y6W | Activity Maintained | 18.0 | 100 |
| Tail Residues | |||
| G11A | Essential for Activity | 0 | <10 |
| N14A | Essential for Activity | 0 | <10 |
| V15A | Enhances Activity | 20.0 | >120 |
| I16A | Enhances Activity | 20.5 | >120 |
| K17A | Essential for Activity | 0 | <10 |
| P18A | Enhances Activity | 20.0 | >120 |
Note: Relative activity is color-coded in the original publication for easy interpretation: <50% (yellow), 50-120% (green), >120% (blue).[1]
Key Findings from SAR Studies
The analysis of 36 lariatin variants has revealed several key insights into the structural requirements for both its biosynthesis and anti-mycobacterial activity:[1]
-
Residues Essential for Biosynthesis: Four amino acid residues, Gly1, Arg7, Glu8, and Trp9, are crucial for the maturation and production of this compound.[1]
-
Residues Essential for Anti-Mycobacterial Activity: Tyr6, Gly11, and Asn14 are indispensable for the anti-mycobacterial effects of this compound.[1] The aromaticity at position 6 appears to be a key feature, as substitutions with other aromatic residues (Phe, Trp) retain activity.[1] Lys17 in the C-terminal tail is also essential for antimicrobial activity.[5]
-
Residues that Enhance Activity: Amino acid substitutions at positions 15, 16, and 18 have been shown to be critical for enhancing the anti-mycobacterial potency of this compound.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Generation of this compound Analogues
The this compound analogues were generated using a convergent expression system in a larA-deficient strain of Rhodococcus jostii.[1]
-
Construction of the larA Deletion Mutant: The larA gene, which encodes the precursor peptide of this compound, was disrupted in the genome of Rhodococcus jostii K01-B0171 via insertional inactivation. This created a host strain that contains the necessary biosynthetic machinery (encoded by larB-E) but does not produce the native this compound.[1]
-
Site-Directed Mutagenesis: Plasmids carrying the wild-type larA gene were subjected to site-directed mutagenesis to introduce specific amino acid substitutions.
-
Heterologous Expression: The plasmids containing the mutated larA genes were then transformed into the larA-deficient Rhodococcus jostii host. This allowed for the exclusive production and secretion of the desired this compound analogue.[1]
-
Purification: The expressed this compound analogues were purified from the culture broth using a series of chromatographic techniques, including HPLC.[1]
Anti-Mycobacterial Activity Assay (Paper Disk Diffusion Method)
The anti-mycobacterial activity of the this compound analogues against Mycobacterium smegmatis was evaluated using the paper disk diffusion method.[1]
-
Bacterial Culture Preparation: A cell suspension of M. smegmatis was prepared and adjusted to a concentration of approximately 1.5 × 10⁸ CFU/mL in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% ADC enrichment.
-
Inoculation: The bacterial suspension was spread evenly onto Middlebrook 7H9 agar (B569324) plates.
-
Application of Analogues: Sterile paper disks (6 mm in diameter) were impregnated with a defined amount (e.g., 1 µg) of each this compound analogue.
-
Incubation: The paper disks were placed on the surface of the inoculated agar plates, which were then incubated at 37°C for 48 hours.
-
Measurement of Inhibition Zone: The anti-mycobacterial activity was quantified by measuring the diameter (in mm) of the clear zone of growth inhibition around each paper disk.[1]
Visualizations
Experimental Workflow for this compound Analogue Generation and Screening
Caption: Experimental workflow for the generation and screening of this compound analogues.
Key Residues in this compound Structure-Activity Relationship
Caption: Key amino acid residues of this compound and their roles in biosynthesis and activity.
Proposed General Mechanism of Action for Lasso Peptides
Caption: Proposed general mechanism of action for anti-mycobacterial lasso peptides.
References
- 1. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lys17 in the 'lasso' peptide this compound is responsible for anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Lariatin A and Other RiPP Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel antibiotic classes with unique mechanisms of action. Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a diverse and promising source of such compounds. This guide provides a detailed comparison of the lasso peptide Lariatin A with other major classes of RiPP antibiotics, including thiopeptides and sactipeptides, as well as other functionally diverse lasso peptides. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate their distinct modes of action.
Overview of Mechanisms of Action
This compound, a lasso peptide, exhibits potent and selective anti-mycobacterial activity.[1][2] While its precise molecular target is still under investigation, structure-activity relationship studies have revealed that specific residues, particularly Lys17 in the C-terminal tail, are essential for its biological function.[3][4] This suggests a specific interaction with a mycobacterial target, a characteristic that contrasts with some RiPPs that cause general membrane disruption.
In comparison, other RiPP classes have well-defined mechanisms of action:
-
Thiopeptides are potent inhibitors of bacterial protein synthesis.[3][5] Their specific target within the translational machinery is determined by the size of their primary macrocycle.[3]
-
Sactipeptides often function by disrupting the integrity of the bacterial cell membrane, leading to depolarization and cell death.[6]
-
Other Lasso Peptides display a remarkable diversity of targets, including RNA polymerase and essential ATP-dependent proteases.[7][8]
This guide will delve into the specifics of these mechanisms, supported by quantitative data and experimental protocols.
Data Presentation: Quantitative Comparison of Antibacterial Activity
The following tables summarize the minimum inhibitory concentrations (MIC) and, where available, IC50 values for this compound and representative RiPP antibiotics from other classes. This data facilitates a direct comparison of their potency and spectrum of activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium smegmatis | 3.13 | [9] |
| This compound | Mycobacterium tuberculosis H37Rv | 0.39 | [9] |
| Lariatin B | Mycobacterium smegmatis | 6.25 | [9] |
Table 2: Antibacterial Activity of Thiopeptides
| Compound | Target Organism | MIC (µg/mL) | IC50 (µM) | Mechanism of Action | Reference |
| Saalfelduracin | Staphylococcus aureus USA300 | 0.25 | - | Protein Synthesis Inhibition | [3] |
| Thiostrepton | Staphylococcus aureus USA300 | 0.12 | - | Protein Synthesis Inhibition | [3] |
| AJ-024 | Clostridioides difficile (clinical isolates) | 0.25 - 1.0 | - | Protein Synthesis Inhibition | [10] |
| Amythiamicin A | Plasmodium falciparum | - | 0.01 | Apicoplast Protein Synthesis Inhibition | [11] |
Table 3: Antibacterial Activity of Other Lasso Peptides
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |
| Lassomycin | Mycobacterium tuberculosis H37Rv | 0.78 - 1.56 | ClpC1 ATPase Inhibition | [7] |
| Microcin J25 | Escherichia coli (ETEC strains) | 0.03 | RNA Polymerase Inhibition & Membrane Permeabilization | [12][13] |
Table 4: Antibacterial Activity of Sactipeptides
| Compound | Target Organism | In Vivo Efficacy | Mechanism of Action | Reference |
| Ruminococcin C1 | Clostridium perfringens | Effective in a mouse infection model at a lower dose than vancomycin. | Membrane Disruption | [6][14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of antibiotic mechanisms. Below are protocols for assays commonly used to characterize the RiPP antibiotics discussed in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol for Anti-mycobacterial Activity of this compound (Liquid Microdilution Method) [15]
-
Bacterial Culture Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 0.5% glycerol. The culture is adjusted to a final concentration of approximately 1.0 x 10^6 Colony Forming Units (CFU)/ml.
-
Compound Preparation: this compound is dissolved in a suitable solvent and serially diluted in the culture medium in a 96-well microtiter plate.
-
Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted this compound. The plate is incubated at 37°C.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria after a defined incubation period (e.g., 7-14 days for M. tuberculosis).
In Vitro Protein Synthesis Inhibition Assay (for Thiopeptides)
Protocol using a Cell-Free Transcription-Translation (TX-TL) System [5]
-
Reagent Preparation:
-
Prepare a serial dilution of the thiopeptide antibiotic (e.g., Thiocillin I) in DMSO. A 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Thaw components of a commercial E. coli TX-TL kit on ice.
-
Prepare a master mix containing the cell-free extract, reaction buffer, and a reporter plasmid DNA (e.g., encoding luciferase).
-
-
Reaction Setup:
-
In a 96-well plate, add the prepared antibiotic dilutions. Include a DMSO-only vehicle control and a "No DNA" negative control.
-
Add the master mix to each well to initiate the transcription-translation reaction.
-
-
Incubation: Incubate the plate at a temperature optimal for the TX-TL system (e.g., 29-37°C) for a specified duration (e.g., 2-4 hours).
-
Data Acquisition:
-
Add a luciferase substrate to each well.
-
Measure the luminescence (Relative Light Units, RLU) using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background RLU from the "No DNA" control.
-
Calculate the percent inhibition for each antibiotic concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the antibiotic concentration and fit the data to a non-linear regression model to determine the IC50 value.
-
ClpC1 ATPase Activity Assay (for Lassomycin)
Protocol based on NADH Oxidation [7][16]
-
Reaction Mixture Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM KCl, 10% glycerol, 4 mM MgCl2, 1 mM ATP). Add components of an ATP-regenerating system, including phosphoenolpyruvate, pyruvate (B1213749) kinase, lactic dehydrogenase, and NADH.
-
Enzyme and Inhibitor Preparation: Purified ClpC1 protein is added to the reaction mixture. Lassomycin is added at various concentrations. A control reaction without lassomycin is also prepared.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of ATP. The ATPase activity of ClpC1 is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Data Analysis: The rate of NADH oxidation is calculated from the linear phase of the absorbance change. The effect of lassomycin on the ATPase activity is determined by comparing the rates in the presence and absence of the peptide.
Membrane Permeabilization Assay (for Sactipeptides)
Protocol using the Voltage-Sensitive Dye DiSC3(5) [17]
-
Cell Preparation: Grow bacteria (e.g., Bacillus subtilis) to the logarithmic growth phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., HEPES buffer with glucose).
-
Dye Loading: Add the voltage-sensitive dye DiSC3(5) to the cell suspension. The dye will quench its own fluorescence upon accumulation in polarized cells.
-
Fluorescence Measurement: Place the cell suspension in a fluorometer and monitor the fluorescence at an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.
-
Compound Addition: Once a stable baseline fluorescence is established, add the sactipeptide antibiotic to the cell suspension.
-
Data Analysis: Membrane depolarization is indicated by an increase in fluorescence as the DiSC3(5) dye is released from the cells and de-quenched. The rate and extent of fluorescence increase are indicative of the membrane-disrupting activity of the peptide.
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of the discussed RiPP antibiotics and a typical experimental workflow.
Caption: Mechanism of Thiopeptide Antibiotics.
Caption: Mechanism of Sactipeptide Antibiotics.
Caption: Diverse Mechanisms of Lasso Peptides.
Caption: Workflow for MIC Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sandbox.smltsa.org.za [sandbox.smltsa.org.za]
- 5. benchchem.com [benchchem.com]
- 6. The Multifunctional Sactipeptide Ruminococcin C1 Displays Potent Antibacterial Activity In Vivo as Well as Other Beneficial Properties for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lassomycin, a ribosomally synthesized cyclic peptide, kills Mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biosynthetic Microcin J25 Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Biosynthetic Microcin J25 Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 14. The Multifunctional Sactipeptide Ruminococcin C1 Displays Potent Antibacterial Activity In Vivo as Well as Other Beneficial Properties for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Structure of the drug target ClpC1 unfoldase in action provides insights on antibiotic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
Lariatin A: A Potential Challenger to First-Line Tuberculosis Treatment? A Comparative Analysis of In Vivo Efficacy
For researchers, scientists, and drug development professionals, the quest for novel anti-tuberculosis agents with improved efficacy and safety profiles is a paramount objective. Lariatin A, a lasso peptide with potent in vitro activity against Mycobacterium tuberculosis, has emerged as a compound of interest. This guide provides a comparative analysis of the available efficacy data for this compound against the standard first-line treatment for tuberculosis (TB), highlighting the current landscape of research and future directions.
Currently, there is a notable absence of publicly available in vivo efficacy studies of this compound in established murine models of tuberculosis. This data gap precludes a direct, head-to-head comparison with the well-documented in vivo performance of the first-line anti-TB drug regimen, which includes isoniazid (B1672263) and rifampicin (B610482). The available data for this compound is primarily confined to in vitro minimum inhibitory concentration (MIC) values, which, while promising, are not conclusive predictors of in vivo success.
Quantitative Data Summary: A Tale of Two Settings
The following table summarizes the available quantitative data for this compound and the first-line TB drugs, isoniazid and rifampin. It is crucial to interpret this data with the understanding that the efficacy of this compound has been determined in vitro, while the data for isoniazid and rifampin are derived from in vivo murine infection models.
| Compound | Metric | Value | Experimental Model | Source |
| This compound | MIC vs. M. tuberculosis | 0.39 µg/mL | In vitro (liquid microdilution) | [1][2] |
| Isoniazid | Log10 CFU Reduction (Lungs) | ~1.4 | Murine aerosol infection model (6 days of treatment) | [3] |
| Log10 CFU Reduction (Lungs) | Dose-dependent reduction | Murine intravenous infection model (8 weeks of treatment) | [4] | |
| Rifampin | Log10 CFU Reduction (Lungs) | 1.7 - 1.8 | Murine model (26 days of daily oral treatment at 10-20 mg/kg) | [5][6] |
| Log10 CFU Reduction (Lungs) | Dose-dependent reduction | Murine intravenous infection model (up to 12 weeks of treatment) | [7] |
Experimental Protocols: A Look into In Vivo Tuberculosis Drug Efficacy Testing
The following is a generalized experimental protocol for evaluating the in vivo efficacy of anti-tuberculosis agents in a murine model, based on established methodologies.
Murine Model of Chronic Tuberculosis Infection
-
Animal Model: Specific pathogen-free female BALB/c or C57BL/6 mice, typically 6-8 weeks old, are commonly used.[7]
-
Bacterial Strain: The virulent Mycobacterium tuberculosis strain H37Rv is the standard challenge organism.[7][8]
-
Infection Procedure:
-
Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and Tween 80 to mid-log phase.[9]
-
Inoculation: Mice are infected via the intravenous route through the tail vein with a specific colony-forming unit (CFU) count (e.g., 1 x 10^5 CFU) or via aerosol inhalation to establish a pulmonary infection.[7][10]
-
-
Treatment Regimen:
-
Initiation: Treatment is typically initiated several weeks post-infection (e.g., 14-21 days) to allow for the establishment of a chronic infection.[9]
-
Drug Administration: The investigational compound and control drugs (e.g., isoniazid, rifampin) are administered daily or on a specified schedule (e.g., 5 days a week) via oral gavage or other appropriate routes.[9][11]
-
-
Efficacy Evaluation:
-
Bacterial Load Determination: At selected time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are aseptically harvested.
-
Homogenization and Plating: The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) plates.[9]
-
CFU Enumeration: Plates are incubated at 37°C for 3-4 weeks, after which the number of bacterial colonies (CFU) is counted.[9]
-
Data Analysis: The primary endpoint is the reduction in the log10 CFU in the organs of treated mice compared to untreated controls. Statistical analysis is performed to determine the significance of the observed effects.[9]
-
Experimental Workflow for In Vivo TB Drug Efficacy
Caption: A typical experimental workflow for evaluating the in vivo efficacy of a novel anti-tuberculosis compound compared to first-line treatment in a murine model.
Concluding Remarks
While the in vitro data for this compound is encouraging, the absence of in vivo efficacy studies in a relevant animal model of tuberculosis represents a significant knowledge gap. To ascertain its true potential as a clinical candidate, it is imperative that this compound undergoes rigorous preclinical evaluation in established murine models. Such studies would provide critical data on its pharmacokinetic and pharmacodynamic properties, as well as its ability to reduce bacterial burden in target organs. A direct comparison with the standard first-line regimen under the same experimental conditions is the necessary next step to determine if this compound can indeed offer a therapeutic advantage in the fight against tuberculosis. Researchers in the field are encouraged to pursue these investigations to fully elucidate the therapeutic promise of this novel lasso peptide.
References
- 1. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of Microencapsulated Rifampin in Mycobacterium tuberculosis-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of microencapsulated rifampin in Mycobacterium tuberculosis-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Conformational Structure of Lariatin A Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational structures of Lariatin A and its variants, focusing on the experimental data and methodologies used for their validation. This compound, a lasso peptide with potent anti-mycobacterial activity, presents a unique and rigid topology that is crucial for its biological function. Understanding how structural modifications in its variants affect this conformation is paramount for the development of new and more effective antimicrobial agents.
Structural and Functional Comparison of this compound Variants
This compound's complex structure, characterized by a macrolactam ring through which its C-terminal tail is threaded, is stabilized by bulky amino acid residues that act as "plugs".[1] Alterations to this structure, even minor ones, can have a significant impact on its conformational stability and, consequently, its anti-mycobacterial efficacy. The following tables summarize the quantitative data from structure-activity relationship (SAR) studies on various this compound variants.
Table 1: Anti-mycobacterial Activity of this compound and B
| Compound | Target Organism | MIC (µg/mL) | Citation |
| This compound | Mycobacterium smegmatis | 3.13 | [2][3] |
| Lariatin B | Mycobacterium smegmatis | 6.25 | [2][3] |
| This compound | Mycobacterium tuberculosis H37Rv | 0.39 | [1][3] |
Table 2: Relative Anti-mycobacterial Activity of this compound Variants against M. smegmatis
| Variant | Position | Substitution | Relative Activity (%)* | Citation |
| Y6F | 6 | Phe | 50-120 | [4] |
| Y6W | 6 | Trp | 50-120 | [4] |
| Y6A | 6 | Ala | <50 | [4] |
| G11A | 11 | Ala | <50 | [4] |
| N14A | 14 | Ala | <50 | [4] |
| V15A | 15 | Ala | >120 | [4] |
| I16A | 16 | Ala | >120 | [4] |
| K17R | 17 | Arg | >120 | [4] |
| P18A | 18 | Ala | >120 | [4] |
| V15A/I16A | 15/16 | Ala/Ala | >120 | [4] |
*Relative activity is based on the inhibition zone compared to wild-type this compound (100%).
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of the conformational structures of this compound variants. The following sections outline the key experimental protocols used in the cited studies.
Generation and Purification of this compound Variants
This compound variants are typically generated through site-directed mutagenesis of the larA gene, which is then expressed in a suitable host strain such as a larA-deficient Rhodococcus jostii.[4]
Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., CAPCELL PAK C18).[5]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[6][7]
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.[6][7]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides based on their hydrophobicity.[7] For example, a 30-minute linear gradient from 20% to 30% acetonitrile containing 0.05% TFA.
-
Detection: UV detection at 210-220 nm.[6]
-
Fraction Collection: Fractions containing the purified peptide are collected, analyzed for purity by analytical HPLC, and then lyophilized.[7]
Antimicrobial Susceptibility Testing
The anti-mycobacterial activity of this compound and its variants is commonly assessed using the paper disk diffusion method or by determining the Minimum Inhibitory Concentration (MIC).
Paper Disk Diffusion Method:
-
A lawn of the test organism (e.g., Mycobacterium smegmatis) is spread on an appropriate agar (B569324) medium.
-
Sterile paper disks are impregnated with a known concentration of the test compound.
-
The disks are placed on the agar surface.
-
The plates are incubated, and the diameter of the inhibition zone around each disk is measured.[4]
Minimum Inhibitory Concentration (MIC) Determination:
-
Agar Dilution Method: The test compound is incorporated into the agar medium at various concentrations. The plates are then inoculated with the test organism, and the MIC is determined as the lowest concentration that inhibits visible growth.[1]
-
Liquid Microdilution Method: Serial dilutions of the test compound are prepared in a 96-well microplate containing liquid growth medium. The wells are inoculated with the test organism, and the MIC is determined as the lowest concentration that inhibits growth after a specified incubation period.[1]
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. For this compound and its variants, 2D NMR experiments such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly informative.
General NMR Protocol for a this compound Variant:
-
Sample Preparation: The purified peptide is dissolved in an appropriate deuterated solvent (e.g., D₂O).
-
Data Acquisition: 2D NMR spectra (e.g., ROESY) are acquired on a high-field NMR spectrometer. The mixing time for ROESY experiments is a critical parameter and should be optimized to observe key correlations.
-
Data Processing and Analysis: The acquired data is processed using specialized software. The ROESY spectra reveal through-space correlations between protons that are close to each other, providing distance restraints that are used to calculate the 3D structure of the peptide.
Computational Modeling and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational stability of this compound variants at an atomic level.
General MD Simulation Protocol:
-
System Setup: The initial structure of the this compound variant is placed in a simulation box filled with a chosen water model. Ions are added to neutralize the system.
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between atoms.[8]
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable contacts.
-
Equilibration: The system is gradually heated and equilibrated at the desired temperature and pressure.
-
Production Run: The main simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.[8]
-
Trajectory Analysis: The resulting trajectory is analyzed to study the conformational dynamics, stability of key structural features (e.g., the salt bridge between Lys17 and Pro18), and to calculate various structural parameters.[9]
Visualizing Key Processes and Structures
The following diagrams, generated using the DOT language, illustrate the experimental workflow for analyzing this compound variants and the key structural features of this compound.
Caption: Experimental workflow for the generation, purification, and validation of this compound variants.
Caption: Key structural features of the this compound lasso peptide.
References
- 1. scispace.com [scispace.com]
- 2. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 9. Lys17 in the 'lasso' peptide this compound is responsible for anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lariatin A: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of Lariatin A, a potent antimycobacterial lasso peptide. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document synthesizes general best practices for peptide and chemical waste management to establish a safe and effective operational plan.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to handle the compound with care in a designated laboratory area. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory to prevent accidental exposure.
Core Disposal Principles
The fundamental principle for the disposal of any research chemical, including this compound, is to treat it as hazardous chemical waste.[1][2][3] Adherence to your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations, is mandatory.[2][4] Never dispose of this compound solutions or contaminated materials in the regular trash or down the sink. [1][2]
Quantitative Data Summary
For ease of reference, the following table summarizes key data for this compound and recommended inactivation procedures.
| Parameter | Value | Source |
| This compound Properties | ||
| Molecular Formula | C₉₄H₁₄₃N₂₇O₂₅ | [5] |
| Molecular Weight | 2051.3 g/mol | [5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in Methanol (B129727) and Water | [5][6] |
| Waste Inactivation Protocol | ||
| Inactivating Agent | 10% Bleach Solution (Sodium Hypochlorite) | [3][7] |
| Final Concentration | 0.5-1.0% Sodium Hypochlorite (B82951) | [3] |
| Reaction Time | At least 30-60 minutes | [3][7] |
| Neutralization pH | 5.5 - 9.0 | [3] |
Experimental Protocols: Waste Decontamination
Chemical Inactivation:
A common and effective method for the inactivation of peptide waste is through chemical degradation using a strong oxidizing agent like sodium hypochlorite (bleach).[7]
For Liquid Waste (e.g., unused solutions, experimental buffers, initial rinses of labware):
-
Working in a chemical fume hood, add a 10% bleach solution to the liquid waste containing this compound to achieve a final concentration of 0.5-1.0% sodium hypochlorite.[3]
-
Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[3][7]
-
After the inactivation period, neutralize the solution to a pH between 5.5 and 9.0 if necessary.[3]
-
Collect the treated liquid waste in a designated, clearly labeled hazardous waste container.[3]
For Solid Waste (e.g., contaminated gloves, pipette tips, vials):
-
Immerse the contaminated solid waste in a 10% bleach solution for at least 30 minutes.[7]
-
After decontamination, carefully decant the bleach solution and manage it as liquid hazardous waste.[7]
-
Dispose of the decontaminated solid waste in the appropriate, labeled hazardous waste container as per your institution's guidelines.[7]
Disposal Procedures Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This compound Waste Disposal Workflow
Step-by-Step Disposal Guide
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
At the point of generation, separate liquid waste from solid waste into designated containers.[2]
3. Liquid Waste Disposal:
-
Collection: Collect all aqueous solutions containing this compound, including unused stock solutions and the first rinse of any contaminated labware, in a dedicated, leak-proof, and chemically compatible container labeled "Hazardous Waste."[3][4]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list any other chemical components in the solution.[3]
-
Inactivation (Recommended): Follow the chemical inactivation protocol outlined above before final collection.[3]
-
Storage: Keep the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[3]
4. Solid Waste Disposal:
-
Collection: Place all solid materials that have come into contact with this compound, such as contaminated gloves, pipette tips, and empty vials, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3]
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents (e.g., "this compound contaminated debris").[3]
-
Decontamination (Recommended): If practical, decontaminate solid waste by soaking in a 10% bleach solution as described above.[7]
5. Empty Containers:
-
Thoroughly rinse empty this compound containers with an appropriate solvent (e.g., methanol or water) three times.[4]
-
Collect the rinsate as hazardous liquid waste.[4]
-
Deface or remove the original label from the rinsed container.
-
Dispose of the clean, empty container as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general principles of laboratory safety and chemical waste management. It is not a substitute for the specific guidelines and regulations established by your institution's Environmental Health and Safety department. Always consult and adhere to your local EHS protocols for the proper disposal of all chemical waste.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. biolinks.co.jp [biolinks.co.jp]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
